Meobal-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |
InChI Key |
WCJYTPVNMWIZCG-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Meobal-d3: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meobal-d3 is the deuterated form of Meobal, a compound identified as 3,4-dimethylphenyl N-methylcarbamate. The "-d3" designation indicates the presence of three deuterium atoms, specifically on the N-methyl group, making its full chemical name (3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate. This isotopic labeling is often utilized in research to trace the metabolic fate of the compound or to study its kinetic properties without significantly altering its chemical behavior. Meobal belongs to the carbamate class of compounds, which are known for their role as acetylcholinesterase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound and its non-deuterated analog, Meobal.
Chemical Structure and Identification
The foundational step in understanding this compound is to delineate its chemical structure and standard identifiers.
Meobal (3,4-Dimethylphenyl N-methylcarbamate)
-
IUPAC Name: 3,4-dimethylphenyl N-methylcarbamate
-
Synonyms: MPMC, Meobal
-
CAS Number: 2425-10-7[1]
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Canonical SMILES: CC1=C(C=C(C=C1)OC(=O)NC)C
This compound ((3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate)
-
IUPAC Name: (3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate
-
Molecular Formula: C₁₀H₁₀D₃NO₂
-
Canonical SMILES: [2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C
Physicochemical Properties
The physical and chemical properties of Meobal and its deuterated form are crucial for their handling, formulation, and analysis. The data presented here is primarily for the non-deuterated form, as specific experimental data for this compound is not widely available. The introduction of deuterium is expected to cause a slight increase in molecular weight and may subtly influence properties such as boiling point and reaction kinetics, a phenomenon known as the kinetic isotope effect.
| Property | Meobal (3,4-Dimethylphenyl N-methylcarbamate) | This compound ((3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate) |
| Molecular Weight | 179.22 g/mol [1] | ~182.24 g/mol (calculated) |
| Melting Point | 79.1 °C[1] | Not available |
| Boiling Point | 311.75 °C (rough estimate)[1] | Not available |
| Water Solubility | 580 mg/L (20 °C) | Not available |
| Vapor Pressure | 70 x 10⁻³ Pa (20 °C) | Not available |
| LogP (Octanol-Water) | 2.6 (calculated) | Not available |
Synthesis and Analysis
Synthesis of 3,4-Dimethylphenyl N-methylcarbamate (Meobal)
A general and industrially relevant method for the synthesis of N-methylcarbamates involves the reaction of a phenol with methyl isocyanate or by a phosgene-based route. A specific protocol for the synthesis of 3,4-dimethylphenyl N-methylcarbamate is described in U.S. Patent 4,272,441.
Experimental Protocol:
-
Reaction Setup: A solution of 3,4-dimethylphenol (0.600 mole) in 500 g of toluene is heated to 99 °C under a nitrogen atmosphere in a suitable reaction vessel equipped with a stirrer and gas inlet tubes.
-
Reagent Addition: Phosgene (0.72 mole) and methylamine (0.64 mole) are metered into the stirred solution as gases concurrently and gradually over a period of four hours, while maintaining the temperature at 97-99 °C.
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature. The hot mixture is then filtered.
-
Isolation: The filtrate is concentrated to yield an oil containing the product, 3,4-dimethylphenyl methylcarbamate. The reported yield for this procedure is approximately 70%.
Synthesis of (3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate (this compound)
The synthesis of this compound would require the use of a deuterated starting material, specifically trideuteriomethylamine (CD₃NH₂). The general synthetic route would be analogous to the synthesis of the non-deuterated compound.
Conceptual Experimental Protocol:
-
Reaction Setup: A solution of 3,4-dimethylphenol in a suitable aprotic solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Phosgene is bubbled through the solution. Subsequently, trideuteriomethylamine (CD₃NH₂) is introduced into the reaction mixture. The reaction temperature is controlled, likely in a similar range to the non-deuterated synthesis.
-
Workup and Isolation: Following the reaction, the mixture is worked up to remove byproducts and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is then purified, for example, by recrystallization or column chromatography, to obtain the final product of high purity.
Note: This is a conceptual protocol, and the specific reaction conditions would need to be optimized.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of N-methylcarbamates.
Experimental Protocol: HPLC Analysis of N-Methylcarbamates
This protocol is based on the general principles outlined in EPA Method 8318A for the analysis of N-methylcarbamates.
-
Sample Preparation: The sample containing the carbamate is extracted with a suitable solvent, such as acetonitrile. The extract is then cleaned up using solid-phase extraction (SPE) with a C-18 cartridge to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Acclaim Carbamate LC column, is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
-
Post-Column Derivatization: To enhance detection, a post-column derivatization step is often used. The separated carbamates are hydrolyzed with a base (e.g., 0.05 M NaOH) at an elevated temperature (e.g., 90 °C) to produce methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.
Biological Activity: Acetylcholinesterase Inhibition
Meobal, like other carbamate compounds, functions as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.
Mechanism of Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase by carbamates is a multi-step process that leads to a temporary inactivation of the enzyme. This is often referred to as pseudo-irreversible inhibition.
The process involves:
-
Reversible Binding: The carbamate inhibitor (I) initially binds non-covalently to the active site of the acetylcholinesterase enzyme (E) to form a reversible enzyme-inhibitor complex (E-I).
-
Carbamoylation: The serine residue in the active site of the enzyme attacks the carbonyl group of the carbamate, leading to the formation of a covalent bond. This results in a carbamoylated enzyme (E-Carbamoyl) and the release of the alcohol leaving group (in this case, 3,4-dimethylphenol).
-
Decarbamoylation: The carbamoylated enzyme is then slowly hydrolyzed by water, which regenerates the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme's activity.
Signaling Consequences of Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, which enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.
In Vitro Assay for Acetylcholinesterase Inhibition: Ellman's Method
The Ellman's assay is a widely used colorimetric method to measure acetylcholinesterase activity and the potency of its inhibitors.
Experimental Protocol:
This protocol is a generalized version of the Ellman's assay adapted for inhibitor screening.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the reaction buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine iodide (ATCI) in the reaction buffer to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of acetylcholinesterase in the reaction buffer. The final concentration in the assay should be optimized to provide a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of reaction buffer.
-
20 µL of DTNB solution.
-
10 µL of the this compound solution at various concentrations (or buffer for the control).
-
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound, the deuterated analog of 3,4-dimethylphenyl N-methylcarbamate, is a valuable tool for studying the pharmacokinetics and mechanism of action of this class of acetylcholinesterase inhibitors. Its synthesis can be achieved through established carbamate chemistry using a deuterated methylamine source. The biological activity of this compound is centered on its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synapse. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related carbamate compounds. Further research to determine the specific physicochemical properties of this compound and to explore its downstream signaling effects in various cellular contexts will be beneficial for a more complete understanding of this compound.
References
Unraveling Meobal-d3: A Technical Deep Dive into its Physical and Chemical Characteristics
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the physical and chemical characteristics of the active components of Meobal-d3, a combination supplement containing Methylcobalamin, Alpha-Lipoic Acid, Vitamin D3, Pyridoxine Hydrochloride, and Folic Acid. This whitepaper provides a detailed analysis of each component, including their quantitative properties, experimental protocols for their characterization, and their intricate signaling pathways within the human body.
This compound is a multi-component formulation designed to support overall health, with a particular focus on addressing nutritional deficiencies and supporting nerve health. The synergistic action of its five key ingredients provides a multi-faceted approach to well-being.
Core Components: A Quantitative Overview
The efficacy of this compound lies in the distinct properties of its active pharmaceutical ingredients. A summary of their key physical and chemical data is presented below for easy reference and comparison.
| Property | Methylcobalamin | Alpha-Lipoic Acid | Cholecalciferol (Vitamin D3) | Pyridoxine Hydrochloride | Folic Acid |
| Molecular Formula | C63H91CoN13O14P | C8H14O2S2 | C27H44O | C8H12ClNO3 | C19H19N7O6 |
| Molar Mass | 1344.405 g/mol [1] | 206.33 g/mol | 384.648 g/mol | 205.64 g/mol [2] | 441.40 g/mol [3] |
| Appearance | Dark red crystals or crystalline powder | Yellow crystalline powder | White columnar crystals or crystalline powder | White or almost white, crystalline powder | Orange-yellow needles or platelets |
| Melting Point | >190°C (decomposes) | 60-62 °C | 83-86 °C | 214-215 °C | ~250 °C (decomposes) |
| Solubility | Partially soluble in water | Sparingly soluble in water | Practically insoluble in water; freely soluble in ethanol and methanol | Soluble in water, slightly soluble in alcohol | Insoluble in both polar and non-polar solvents |
Elucidating the Mechanisms: Signaling Pathways of this compound Components
The therapeutic effects of this compound's ingredients are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for comprehending their biological impact.
Methylcobalamin Signaling
Methylcobalamin, a form of Vitamin B12, is essential for the proper functioning of the nervous system. It exerts its neuroprotective effects through the activation of key signaling cascades that promote neuronal survival and regeneration.
Alpha-Lipoic Acid Signaling
Alpha-Lipoic Acid (ALA) is a potent antioxidant that plays a crucial role in cellular energy metabolism and mitigating oxidative stress. It modulates inflammatory responses and improves insulin sensitivity through its influence on the NF-κB and insulin signaling pathways.
Vitamin D3 Signaling
Vitamin D3, or cholecalciferol, is a prohormone that is converted to its active form, calcitriol, in the body. Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in calcium homeostasis, immune function, and cell proliferation.
Pyridoxine (Vitamin B6) Signaling
Pyridoxine, or Vitamin B6, in its active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in a vast array of metabolic reactions. Its influence extends to inflammatory pathways, including the kynurenine pathway of tryptophan metabolism and sphingosine-1-phosphate metabolism.
Folic Acid Signaling
Folic acid, a B vitamin, is crucial for one-carbon metabolism, which is essential for DNA synthesis and repair. Beyond this metabolic role, folic acid can also initiate signaling cascades by binding to the folate receptor, leading to the activation of pathways like the JAK-STAT pathway.
Rigorous Analysis: Experimental Protocols
The characterization of the physical and chemical properties of the active ingredients in this compound relies on a suite of established analytical techniques. These protocols ensure the quality, purity, and consistency of the components.
Experimental Workflow for Quantitative Analysis:
A commonly employed method for the quantitative analysis of these vitamins is High-Performance Liquid Chromatography (HPLC) . For instance, the determination of Pyridoxine Hydrochloride can be carried out using a reversed-phase HPLC (RP-HPLC) method.
Abridged Protocol for Pyridoxine Hydrochloride Quantification via RP-HPLC:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve Pyridoxine Hydrochloride standard in a suitable solvent (e.g., a mixture of potassium dihydrogen phosphate buffer and methanol) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Prepare the sample solution by dissolving the this compound formulation in the same solvent and filtering to remove excipients.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 70:30).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm for Pyridoxine Hydrochloride).
-
Injection Volume: A fixed volume (e.g., 20 µL).
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of Pyridoxine Hydrochloride in the sample by interpolating its peak area on the calibration curve.
-
This in-depth technical guide serves as a valuable resource for the scientific community, providing a foundational understanding of the physicochemical properties and biological activities of the components within this compound. This knowledge is paramount for future research, formulation development, and clinical applications.
References
In-depth Technical Guide to the Commercial Availability and Application of Meobal-d3 (Mecobalamin-d3) Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the Meobal-d3 analytical standard, also known as Mecobalamin-d3 or Methylcobalamin-d3. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require a high-purity, stable isotope-labeled internal standard for the quantitative analysis of Mecobalamin. This document details commercially available products, provides an exemplary experimental protocol for its use in bioanalysis, and includes workflow diagrams to illustrate key processes.
Introduction to this compound (Mecobalamin-d3)
"Meobal" is a trade name for Mecobalamin, a coenzyme form of vitamin B12.[1][2][3] The "-d3" designation indicates that three hydrogen atoms in the methyl group attached to the cobalt atom have been replaced with deuterium. This isotopic labeling makes Mecobalamin-d3 an ideal internal standard for mass spectrometry-based quantitative assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise quantification in complex biological matrices.
Commercial Availability of Mecobalamin-d3 Analytical Standard
The Mecobalamin-d3 analytical standard is available from specialized chemical suppliers. The following table summarizes the product offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and to request a Certificate of Analysis (CoA) for detailed purity information and lot-specific data.
| Vendor | Product Name | Product Code | Available Sizes | Format | Purity |
| LGC Standards | Mecobalamin-d3 | TRC-M202802 | 5mg, 25mg, 50mg[4] | Neat Solid[4] | Not publicly available |
| Clinivex | Methylcobalamin-d3 | Not specified | Not specified | Not specified | Not publicly available |
Note: Purity and other specific data are typically provided on the Certificate of Analysis which accompanies the product upon purchase.
Experimental Protocol: Quantification of Mecobalamin in Human Plasma using Mecobalamin-d3 Internal Standard
The following protocol is adapted from a validated bioanalytical method for the determination of Mecobalamin in human plasma by LC-MS/MS, as described by Hotta et al. in the Journal of Pharmaceutical and Biomedical Analysis (2020). This method highlights the critical role of a stable isotope-labeled internal standard like Mecobalamin-d3 for accurate quantification of an endogenous and light-sensitive compound.
3.1. Materials and Reagents
-
Analyte: Mecobalamin
-
Internal Standard (IS): Mecobalamin-d3
-
Human Plasma: K2-EDTA
-
Protein Precipitation Agent: Methanol
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Analytical Column: C18 reverse-phase column
3.2. Sample Preparation
Due to the light-labile nature of Mecobalamin, all sample handling and preparation steps must be performed under red light or in amber-colored tubes with minimal light exposure (<10 lx).
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add the Mecobalamin-d3 internal standard solution.
-
Add 400 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Mecobalamin and Mecobalamin-d3.
-
Chromatographic Separation: A gradient elution using Mobile Phase A and Mobile Phase B to separate Mecobalamin from other plasma components.
3.4. Quantification
The concentration of Mecobalamin in the plasma samples is determined by calculating the peak area ratio of the analyte to the Mecobalamin-d3 internal standard and comparing this ratio to a calibration curve prepared in a surrogate matrix.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of analytical standards in a research and development setting.
Caption: Bioanalytical workflow for Mecobalamin quantification in plasma.
Caption: Qualification process for a new analytical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theclinivex.com [theclinivex.com]
- 4. Mecobalamin-d3 | CAS 13422-55-4 | LGC Standards [lgcstandards.com]
In-Depth Technical Guide on the Isotopic Purity of Meprobamate-d3 for Mass Spectrometry
An Essential Internal Standard for Accurate Quantification
This technical guide provides a comprehensive overview of Meprobamate-d3, a deuterated analog of the anxiolytic drug meprobamate. It serves as a critical internal standard for the accurate and precise quantification of meprobamate in various biological matrices using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards in their analytical workflows.
Disclaimer: The initial request specified "Meobal-d3." Following an extensive search, "Meobal" was identified as a potential trade name for Mecobalamin or a phonetically similar term to Meprobamate. Due to the lack of specific information on a deuterated standard named "this compound" and the ready availability of technical data for Meprobamate-d3, this guide will focus on Meprobamate-d3 as a representative example of a deuterated internal standard for mass spectrometry.
Introduction to Meprobamate-d3 as an Internal Standard
Meprobamate-d3 is a stable isotope-labeled version of meprobamate, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3 Da compared to the unlabeled parent compound. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample at an early stage of the analytical process. Because Meprobamate-d3 is chemically identical to meprobamate, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses.
Isotopic Purity of Meprobamate-d3
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. High isotopic enrichment minimizes the contribution of the internal standard to the signal of the unlabeled analyte, thereby improving the sensitivity and accuracy of the assay. The isotopic distribution of Meprobamate-d3 is typically determined by mass spectrometry, and the results are often provided in a Certificate of Analysis by the supplier.
Quantitative Data on Isotopic Distribution
The following table summarizes the typical isotopic distribution for a commercially available Meprobamate-d3 standard. This data is essential for correcting for the natural abundance of isotopes and ensuring the highest level of accuracy in quantitative studies.
| Isotopic Species | Description | Typical Abundance (%) |
| d3 | Fully deuterated Meprobamate | > 98% |
| d2 | Meprobamate with two deuterium atoms | < 2% |
| d1 | Meprobamate with one deuterium atom | < 0.5% |
| d0 | Unlabeled Meprobamate | < 0.1% |
Note: The values presented are typical and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot of Meprobamate-d3 being used.
Experimental Protocols for Isotopic Purity Assessment and Application
The determination of isotopic purity and the application of Meprobamate-d3 as an internal standard involve precise analytical methodologies, primarily utilizing mass spectrometry coupled with a chromatographic separation technique.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution of a Meprobamate-d3 standard.
Methodology:
-
Sample Preparation: A dilute solution of the Meprobamate-d3 standard is prepared in an appropriate solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to achieve baseline separation of the different isotopic peaks.
-
Analysis: The sample is directly infused into the mass spectrometer or injected into an LC system without a column. Full scan mass spectra are acquired in the region of the molecular ion of Meprobamate-d3.
-
Data Analysis: The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.
Quantitative Analysis of Meprobamate in Biological Samples using LC-MS/MS
Objective: To accurately quantify the concentration of meprobamate in a biological matrix (e.g., plasma, urine) using Meprobamate-d3 as an internal standard.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Meprobamate-d3 internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Meprobamate: e.g., Q1: 219.2 m/z -> Q3: 158.2 m/z
-
Meprobamate-d3: e.g., Q1: 222.2 m/z -> Q3: 161.2 m/z
-
-
-
-
Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of meprobamate and a fixed concentration of Meprobamate-d3. The concentration of meprobamate in the unknown sample is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Workflow for Isotopic Purity Assessment
An In-depth Technical Guide to the Stability and Storage of Mecobalamin (Meobal-d3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecobalamin, an active coenzyme form of vitamin B12, is a crucial component in various physiological processes. Its inherent instability, particularly its sensitivity to light, temperature, and pH, presents significant challenges in the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability profile of Mecobalamin, detailing its degradation pathways, the impact of various environmental factors, and recommended storage conditions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the formulation and handling of Mecobalamin.
Physicochemical Properties and Degradation Profile
Mecobalamin is a complex organometallic compound characterized by a cobalt atom at the center of a corrin ring. The molecule's stability is intrinsically linked to the integrity of the cobalt-carbon bond. Degradation of Mecobalamin primarily involves the cleavage of this bond, leading to the formation of hydroxocobalamin and other degradation products. This process can be initiated by various factors, most notably light, heat, and non-optimal pH conditions.
Impact of Light (Photostability)
Mecobalamin is highly photolabile, meaning it degrades upon exposure to light.[1][2][3] This photodegradation is a critical factor to consider during manufacturing, packaging, and storage. The primary mechanism of photodegradation is the homolytic cleavage of the cobalt-carbon bond, which leads to the formation of hydroxocobalamin.[2][3] Studies have shown that the rate and extent of photodegradation are dependent on the wavelength of the light source. For instance, degradation is more pronounced under fluorescent light compared to blue light.
Impact of Temperature (Thermal Stability)
Elevated temperatures accelerate the degradation of Mecobalamin. Thermal stress can lead to a significant decrease in the assay of the active pharmaceutical ingredient (API). Forced degradation studies have demonstrated that Mecobalamin is unstable under heat conditions.
Impact of pH
The stability of Mecobalamin in aqueous solutions is highly dependent on the pH. The molecule exhibits its highest stability in a slightly acidic environment, around pH 5. It shows pronounced susceptibility to hydrolysis under both acidic and alkaline conditions, with the least stability observed at pH 2. The degradation in acidic and alkaline environments follows pseudo-first-order kinetics.
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of Mecobalamin under various stress conditions as reported in the literature.
Table 1: Thermal Degradation of Mecobalamin Injection
| Temperature (°C) | Exposure Time (minutes) | Remaining Mecobalamin (%) |
| 100 | 30 | 88.25 |
| 110 | 30 | 70.47 |
| 121 | 30 | 54.38 |
Data sourced from a forced degradation study on Mecobalamin injection.
Table 2: Photodegradation and pH-Dependent Hydrolysis Kinetics of Mecobalamin
| Condition | Degradation Kinetics | Key Findings |
| Photolytic | Zero-order | Half-life of 0.99 hours under 1971.53 lux. |
| Acidic/Alkaline Hydrolysis | Pseudo-first-order | Highest stability at pH 5; least stability at pH 2. |
Recommended Storage Conditions
To ensure the stability and efficacy of Mecobalamin, it is imperative to adhere to appropriate storage conditions. Based on its physicochemical properties, the following storage recommendations are provided:
-
Temperature: Store in a cool place, preferably at room temperature between 20°C and 25°C. Some sources also recommend refrigeration at 2-8°C.
-
Light: Protect from light at all times. Store in light-resistant containers.
-
Moisture: Store in a dry place to protect from moisture.
-
Air: Keep away from direct contact with air.
For injectable formulations, it is crucial to store them in light-protective packs, which should only be opened immediately prior to use.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the stability assessment of Mecobalamin.
Stability-Indicating RP-HPLC Method for Mecobalamin
This method is designed to separate and quantify Mecobalamin from its degradation products.
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: Inertsil C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 220 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dilute the sample with the mobile phase to a suitable concentration.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to Mecobalamin should be well-resolved from any degradation product peaks.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.
-
Acid Hydrolysis: Treat the Mecobalamin solution with 0.1 N HCl at 60°C for a specified period.
-
Alkaline Hydrolysis: Treat the Mecobalamin solution with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the Mecobalamin solution with a solution of hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat at various temperatures (e.g., 100°C, 110°C, 121°C) for a defined duration.
-
Photodegradation: Expose the Mecobalamin solution or solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to separate the effects of temperature from those of light.
Visualizations
Degradation Pathway of Mecobalamin
Caption: Primary degradation pathway of Mecobalamin.
Experimental Workflow for Stability Testing
Caption: General workflow for Mecobalamin stability testing.
Relationship Between Storage Conditions and Mecobalamin Stability
Caption: Factors influencing Mecobalamin stability.
References
- 1. SOP for Interpreting ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 2. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
Meobal-d3 Certificate of Analysis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed explanation of a Certificate of Analysis (CoA) for Meobal-d3, also known as Mecobalamin or Methylcobalamin. This compound is a neurologically active and synthetic form of vitamin B12, crucial for various physiological processes.[1] This document serves as a critical quality assurance tool, ensuring that a specific batch of the active pharmaceutical ingredient (API) meets stringent purity, identity, and quality standards.[2]
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document issued by the manufacturer or a contract testing laboratory that confirms a product has undergone specific testing and meets its predetermined specifications.[2][3] For an API like this compound, the CoA is a "quality passport," providing a detailed summary of the analytical results for a particular batch.[4] This document is essential for regulatory compliance, traceability, and ensuring the safety and efficacy of the final drug product.
A typical CoA for this compound will include the following sections:
-
Product Information: Basic details identifying the product, manufacturer, and batch.
-
Physicochemical Properties: A description of the physical and chemical characteristics of the substance.
-
Identification: Tests to confirm the identity of the this compound.
-
Assay: Quantitative analysis to determine the purity and potency of the API.
-
Impurities: Analysis of any related substances or residual solvents.
-
Microbiological Tests: Evaluation of the microbial content.
-
Additional Information: Storage conditions, retest dates, and compliance statements.
Data Presentation: Summary of Quantitative Data
The following tables summarize the typical quantitative data and acceptance criteria found on a this compound Certificate of Analysis.
Table 1: Physicochemical and Identification Tests
| Test | Specification |
| Appearance | A dark red crystalline powder. |
| Solubility | Sparingly soluble in water, slightly soluble in ethanol (99.5%), practically insoluble in acetonitrile. |
| Identification (UV-Vis) | The absorption spectrum in water should show maxima at approximately 266 nm, 351 nm, and 525 nm. |
| Identification (HPLC) | The retention time of the principal peak in the chromatogram of the sample preparation corresponds to that of the standard preparation. |
| pH (0.5% solution) | 4.5 - 6.0 |
Table 2: Assay and Impurity Profile
| Test | Specification |
| Assay (HPLC, on dried basis) | 98.0% - 102.0% |
| Related Substances (HPLC) | |
| - Any individual impurity | ≤ 0.5% |
| - Total impurities | ≤ 1.0% |
| Loss on Drying | ≤ 12.0% |
| Residual Solvents | Meets the requirements of USP <467> or Ph. Eur. 2.4.24. |
Table 3: Microbiological and Other Tests
| Test | Specification |
| Total Aerobic Microbial Count | ≤ 1000 CFU/g |
| Total Yeasts and Molds Count | ≤ 100 CFU/g |
| Escherichia coli | Absent in 1g |
| Salmonella | Absent in 10g |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is used for the quantitative determination of this compound and its related impurities.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer and a suitable organic solvent like methanol or acetonitrile. A common isocratic mobile phase consists of 0.01M potassium dihydrogen and dipotassium hydrogen phosphate buffer and methanol in a 60:40 v/v ratio.
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Column Temperature: 25°C - 40°C.
-
Detection Wavelength: 210 nm or 266 nm.
-
Injection Volume: 20 - 50 µL.
-
-
Standard Preparation: A known concentration of this compound reference standard is prepared in a suitable solvent (e.g., water or mobile phase).
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the same solvent as the standard to achieve a similar concentration.
-
Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak areas are recorded.
-
Calculation: The percentage of this compound is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are quantified based on their peak areas relative to the main this compound peak.
UV-Visible Spectrophotometry for Identification
This method confirms the identity of this compound based on its characteristic absorption of UV and visible light.
-
Apparatus: A calibrated UV-Visible spectrophotometer.
-
Solvent: Purified water.
-
Sample Preparation: A dilute solution of this compound is prepared in water.
-
Procedure: The absorption spectrum of the sample solution is recorded from 200 nm to 600 nm.
-
Acceptance Criteria: The spectrum should exhibit absorption maxima at approximately 266 nm, 351 nm, and 525 nm, which is characteristic of the cobalamin structure.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Mecobalamin)
This compound plays a pivotal role as a coenzyme for methionine synthase. This enzyme is central to the methionine cycle, which is crucial for cellular methylation reactions. The pathway begins with the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, a reaction catalyzed by methionine synthase with this compound as a cofactor. This produces methionine and tetrahydrofolate. Methionine is then converted to S-adenosylmethionine (SAMe), a universal methyl donor for numerous biological reactions, including the methylation of DNA, proteins, and lipids.
In the nervous system, SAMe is essential for the synthesis of phospholipids, which are key components of the myelin sheath that insulates nerve fibers. This compound's role in promoting SAMe production is thus critical for myelin synthesis and repair.
Furthermore, this compound influences downstream signaling cascades involved in neuroprotection and nerve regeneration. It can modulate the activity of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways. In Schwann cells, this compound has been shown to downregulate ERK1/2 activity, which promotes the expression of myelin basic protein (MBP), a key component of myelin. In contrast, in dorsal root ganglion neurons, high concentrations of this compound can activate both the ERK1/2 and Akt pathways, promoting nerve cell survival and regeneration.
Experimental Workflow for this compound Quality Control
The quality control of a this compound drug substance involves a series of steps to ensure its identity, purity, and quality. The workflow begins with receiving the sample and performing initial visual and physical checks. This is followed by identification tests, such as UV-Visible spectrophotometry and HPLC, to confirm that the substance is indeed this compound. The core of the quality control process is the quantitative analysis, primarily through a validated HPLC method, to determine the assay (potency) and to identify and quantify any impurities. Finally, microbiological tests are conducted to ensure the substance is free from harmful microbial contamination. All results are then compiled to generate the Certificate of Analysis.
References
- 1. Methylcobalamin: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.bioticsresearch.com [blog.bioticsresearch.com]
Unraveling Meobal-d3: A Technical Guide to CAS Number 13422-55-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Meobal-d3, focusing on its primary identification through the Chemical Abstracts Service (CAS) number 13422-55-4. While the term "this compound" exhibits some ambiguity in the scientific marketplace, the strongest evidence points to its identity as a deuterated form of Mecobalamin (Methylcobalamin), a coenzyme form of vitamin B12. This document will comprehensively cover the chemical and physical properties of Mecobalamin-d3, detail relevant experimental protocols for its analysis, and illustrate its core biological signaling pathway. The guide also briefly addresses other compounds occasionally associated with the "this compound" name to provide a complete picture for the research community. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for technical audiences.
Introduction: Clarifying the Identity of this compound
The name "this compound" is not a universally standardized chemical identifier. Research indicates that this name is most frequently and reliably associated with Mecobalamin-d3 , a stable isotope-labeled version of Mecobalamin.
It is crucial to note the existence of conflicting information where "this compound" has been linked to a deuterated acetylcholinesterase inhibitor and a deuterated form of Cholecalciferol (Vitamin D3). This guide will focus on Mecobalamin-d3 as the principal subject due to the consistent linkage with the CAS number 13422-55-4 in scientific literature and commercial listings. A brief section will address the alternative compounds to mitigate potential confusion.
Physicochemical Properties
The following tables summarize the key chemical and physical properties of Mecobalamin-d3 and its non-deuterated counterpart, Mecobalamin. This data is essential for experimental design, formulation development, and analytical method development.
Table 1: Chemical Identification
| Property | Mecobalamin-d3 | Mecobalamin |
| IUPAC Name | Cobalt(3+);[(2R,3R,4S,5R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-22-id-3-yl]propan-2-yl] N-(trideuteriomethyl)carbamate] phosphate | Cobalt(3+);[(2R,3R,4S,5R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-22-id-3-yl]propan-2-yl] N-methylcarbamate] phosphate |
| Synonyms | Methylcobalamin-d3, Mecobalamin-d3 | Methylcobalamin, MeCbl, Methyl Vitamin B12 |
| CAS Number | 13422-55-4 (for the non-labeled compound) | 13422-55-4[3] |
| Molecular Formula | C63H88D3CoN13O14P | C63H91CoN13O14P[4] |
| Molecular Weight | 1347.42 g/mol [1] | 1344.38 g/mol |
Table 2: Physical and Chemical Properties
| Property | Mecobalamin-d3 | Mecobalamin |
| Appearance | Red powder | Dark red crystalline powder |
| Solubility | Soluble in water | Partially soluble in cold water, hot water |
| Stability | Light sensitive | Pronounced susceptibility to hydrolysis under acidic, alkaline, and photolytic conditions |
Experimental Protocols
The following section details a representative experimental protocol for the analysis of Mecobalamin, which can be adapted for Mecobalamin-d3. The most common analytical technique is High-Performance Liquid Chromatography (HPLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Quantification of Mecobalamin
This method is suitable for the determination of Mecobalamin in bulk drug and pharmaceutical dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution and an organic solvent. A common composition is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of Mecobalamin reference standard.
-
Dissolve in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-160 µg/mL).
Preparation of Sample Solution:
-
For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.
-
For dosage forms (e.g., tablets), weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Mecobalamin, and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area.
-
Calculate the concentration of Mecobalamin in the sample using the regression equation from the calibration curve.
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.
Experimental Workflow
Caption: Workflow for HPLC analysis of Mecobalamin.
Signaling Pathway
Mecobalamin is a crucial coenzyme for the enzyme methionine synthase. This enzyme plays a vital role in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions, and for the remethylation of homocysteine to methionine.
The core reaction involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, yielding tetrahydrofolate (THF) and methionine. Mecobalamin acts as an intermediate carrier of the methyl group.
Caption: Role of Mecobalamin in the Methionine Synthase Pathway.
Addressing Ambiguous Identities of "this compound"
For the sake of thoroughness, this section briefly discusses other compounds that have been sporadically labeled as "this compound". Researchers should exercise caution and verify the CAS number and other identifiers when sourcing this compound.
-
Deuterated Acetylcholinesterase Inhibitor: In some instances, "this compound" has been associated with a deuterated form of an acetylcholinesterase inhibitor with the molecular formula C10H10D3NO2. Acetylcholinesterase inhibitors are a class of drugs used in the treatment of conditions like Alzheimer's disease.
-
Deuterated Cholecalciferol (Vitamin D3): There are also mentions of "this compound" in the context of deuterated Vitamin D3. Cholecalciferol is a fat-soluble vitamin essential for calcium absorption and bone health. Deuterated versions are often used as internal standards in mass spectrometry-based assays.
Conclusion
This technical guide has established that the most reliable identification for "this compound" corresponds to Mecobalamin-d3, a deuterated form of Mecobalamin, with the associated CAS number 13422-55-4 for the non-deuterated form. The provided physicochemical data, experimental protocols, and signaling pathway information offer a solid foundation for researchers and drug development professionals working with this compound. The clarification of the ambiguous nomenclature serves to prevent potential errors in research and development activities. It is always recommended to confirm the identity of a chemical substance through its CAS number and analytical characterization.
References
- 1. cn.lumiprobe.com [cn.lumiprobe.com]
- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. A Simple and Validated RP-HPLC Method for the Estimation of Methylcobalamin in Bulk and Solid Dosage Form | PDF [slideshare.net]
Preliminary Research Applications of Mecobalamin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecobalamin, the neurologically active form of vitamin B12, is a critical coenzyme in essential metabolic pathways.[1] It plays a pivotal role in the treatment of vitamin B12 deficiencies and associated neurological conditions.[2] The strategic substitution of hydrogen with its stable isotope, deuterium, to create compounds like Mecobalamin-d3 (Meobal-d3), represents an innovative approach in pharmaceutical research. This "deuterium switch" can significantly alter a drug's metabolic profile, potentially leading to an extended half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites.[3][4]
This compound, a deuterated form of mecobalamin, is primarily utilized in research as an internal standard for the precise quantification of mecobalamin in biological samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] While direct therapeutic studies on this compound are not yet prevalent in published literature, its application as an analytical tool is crucial for advancing our understanding of mecobalamin's pharmacokinetics. Furthermore, the principles of deuteration suggest potential therapeutic advantages for this compound that warrant exploration in preclinical and clinical research.
This technical guide provides an in-depth overview of the current and potential preliminary research applications of this compound, focusing on its role as an analytical standard and its theoretical therapeutic benefits.
Core Concepts: The Rationale for Deuteration
The foundational principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by metabolic enzymes such as the cytochrome P450 (CYP450) family. By strategically replacing hydrogen atoms at sites of metabolism with deuterium, the rate of drug metabolism can be slowed, leading to improved pharmacokinetic properties.
Potential Advantages of a Deuterated Mecobalamin (this compound):
-
Enhanced Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.
-
Improved Pharmacokinetic Profile: Potentially longer half-life, leading to sustained therapeutic levels.
-
Lower Dosing Requirements: A more stable compound may require lower or less frequent administration.
-
Reduced Formation of Toxic Metabolites: Altered metabolic pathways could decrease the production of harmful byproducts.
Current Research Application: this compound as an Internal Standard
The primary and currently documented application of this compound is as an internal standard in bioanalytical assays for the quantification of mecobalamin. Its chemical similarity to mecobalamin, combined with its distinct mass, makes it an ideal tool for correcting for sample loss during preparation and variations in instrument response in LC-MS/MS analysis.
Experimental Protocol: Quantification of Mecobalamin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the determination of mecobalamin concentrations in human plasma.
1. Materials and Reagents:
-
Mecobalamin (analyte)
-
Mecobalamin-d3 (this compound) (internal standard)
-
Human plasma (EDTA-anticoagulated)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (of a known concentration).
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of cold methanol.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both mecobalamin and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of mecobalamin to this compound against the concentration of mecobalamin standards.
-
Determine the concentration of mecobalamin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for Bioanalytical Method
Caption: Workflow for the quantification of mecobalamin in plasma using this compound.
Potential Therapeutic Applications: A Forward Look
While clinical data on the therapeutic use of this compound is not currently available, the principles of deuteration combined with the known mechanisms of mecobalamin allow for the formulation of hypotheses regarding its potential applications in neurological disorders.
Mecobalamin is essential for the methionine synthase-catalyzed conversion of homocysteine to methionine, a crucial step in the synthesis of S-adenosylmethionine (SAMe). SAMe is a universal methyl donor involved in the synthesis of neurotransmitters, phospholipids, and myelin. By enhancing metabolic stability, this compound could theoretically provide a more sustained supply for these critical neurological processes.
Signaling Pathway: Mecobalamin in the Methionine Cycle
References
Methodological & Application
Application Note: Quantification of Meobal (Methylcobalamin) in Human Plasma using Meobal-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Meobal (methylcobalamin), an active form of vitamin B12, in human plasma. The method utilizes a stable isotope-labeled internal standard, Meobal-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where reliable measurement of Meobal is required.
Introduction
Meobal, or methylcobalamin, is a vital coenzyme involved in various metabolic pathways, including the methionine synthase reaction, which is crucial for DNA synthesis and neurological function. Accurate quantification of endogenous and administered Meobal in biological matrices is essential for understanding its pharmacokinetics and therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the accuracy and precision of the results.[1][2] This document outlines a validated LC-MS/MS method for the determination of Meobal in human plasma.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Meobal in human plasma using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for Meobal quantification.
Metabolic Role of Meobal
Meobal serves as a critical cofactor for the enzyme methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid. This reaction is coupled with the conversion of 5-methyltetrahydrofolate to tetrahydrofolate, a key step in folate metabolism and the synthesis of nucleotides.
Caption: Role of Meobal in the Methionine Synthase reaction.
Experimental Protocols
1. Materials and Reagents
-
Meobal reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Amber-colored microcentrifuge tubes
Important Note: Meobal is light-labile. All procedures involving Meobal standards and samples must be performed under red light or in amber-colored tubes to prevent photodegradation.[3][4]
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Meobal and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Meobal primary stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 20 ng/mL.[5]
3. Sample Preparation
-
Pipette 100 µL of human plasma into an amber-colored microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution (20 ng/mL) to the plasma and vortex briefly.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean amber-colored autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Meobal and this compound (a typical gradient would start with high aqueous phase and ramp up the organic phase) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Meobal: To be optimized (e.g., Q1: 678.3 -> Q3: 147.3) This compound: To be optimized (e.g., Q1: 681.3 -> Q3: 147.3) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Quantitative Data
The following tables summarize the performance characteristics of the described LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Meobal | 0.05 - 20 | > 0.99 | 1/x² |
Data adapted from a study on mecobalamin in human plasma.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.05 | ≤ ±15% | ≤ 15% |
| Low QC | 0.15 | ≤ ±15% | ≤ 15% |
| Mid QC | 1.0 | ≤ ±15% | ≤ 15% |
| High QC | 15.0 | ≤ ±15% | ≤ 15% |
Acceptance criteria based on FDA guidance for bioanalytical method validation.
Table 3: Stability
| Condition | Duration | Stability |
| Room Temperature in Plasma | 21 hours | Stable |
| Frozen (-20°C) in Plasma | 205 days | Stable |
Stability data for mecobalamin in human plasma, protected from light.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and robust a pproach for the quantification of Meobal in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals in the field of vitamin B12 metabolism and related therapeutic areas. Adherence to the specified protocols, particularly regarding light protection, is crucial for obtaining accurate results.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Meobal (Mecobalamin) using Meobal-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meobal, the physiologically active form of vitamin B12, plays a crucial role in methylation reactions essential for DNA synthesis, hematopoiesis, and neuronal function.[1] Its therapeutic applications in treating peripheral neuropathies, diabetic neuropathy, and megaloblastic anemia necessitate robust and accurate quantitative methods for pharmacokinetic studies, clinical monitoring, and formulation development.[2][3] This document provides a detailed protocol for the sensitive and specific quantification of Meobal in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Meobal-d3. The use of a deuterated internal standard is the gold standard for correcting analytical variability, ensuring high accuracy and precision.
Meobal is an endogenous substance and is highly sensitive to light, which presents unique challenges for its quantification. The protocols outlined below are designed to mitigate these challenges, ensuring reliable and reproducible results.
Metabolic Pathway of Meobal
Meobal is a critical cofactor for the enzyme methionine synthase, which is central to one-carbon metabolism. This pathway is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and neurotransmitter synthesis. A deficiency in Meobal can disrupt this cycle, leading to an accumulation of homocysteine and impaired cellular function.
References
- 1. mdpi.com [mdpi.com]
- 2. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Meobal in Environmental Samples using Meobal-d3 as an Internal Standard by LC-MS/MS
Application Notes and Protocols for Meobal-D3 in Pesticide Residue Testing Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meobal, a carbamate insecticide also known as isoprocarb, is widely used in agriculture to control a variety of pests on crops such as rice and cacao.[1] The monitoring of its residues in food and environmental samples is crucial to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Meobal-D3, is the gold standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] Deuterated internal standards are chemically identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which allows for accurate correction of matrix effects and variations in sample preparation and instrument response.[2][4]
These application notes provide a detailed protocol for the determination of Meobal residues in food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with LC-MS/MS detection, incorporating this compound as an internal standard to ensure high accuracy and precision.
Experimental Protocols
Scope
This protocol describes the quantitative analysis of Meobal in high-moisture food matrices (e.g., fruits and vegetables) using a QuEChERS extraction and cleanup procedure followed by analysis with LC-MS/MS. This compound is used as an internal standard to compensate for matrix effects and procedural losses.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) (optional, for pigmented extracts).
-
Standards: Meobal analytical standard, this compound internal standard.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Meobal and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Meobal by serial dilution of the stock solution with acetonitrile.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (QuEChERS Protocol)
A modified QuEChERS method is employed for the extraction and cleanup of Meobal residues from the sample matrix.
4.1. Extraction
-
Homogenize a representative portion of the laboratory sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and anhydrous MgSO₄. For samples with high pigment content, GCB can be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Meobal and this compound should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Meobal | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Caption: Illustrative MRM transitions for Meobal and this compound. |
Data Presentation
The use of this compound as an internal standard is expected to significantly improve the accuracy and precision of the method by compensating for matrix effects.
Method Validation Data (Illustrative)
| Parameter | Meobal with this compound IS | Meobal without IS (External Standard) | Acceptance Criteria (SANTE/11312/2021) |
| Linearity (R²) | >0.998 | >0.995 | >0.99 |
| LOD (µg/kg) | 0.5 | 0.5 | - |
| LOQ (µg/kg) | 2.0 | 2.0 | ≤ MRL |
| Accuracy (Recovery %) | 95 - 105% | 75 - 115% | 70 - 120% |
| Precision (RSD %) | < 10% | < 20% | ≤ 20% |
| Caption: Comparison of method performance with and without this compound internal standard. |
Matrix Effect Evaluation (Illustrative)
| Matrix | Matrix Effect (%) with this compound IS | Matrix Effect (%) without IS |
| Spinach | -5% (Ion Suppression) | -45% (Significant Ion Suppression) |
| Tomato | +3% (Ion Enhancement) | +30% (Significant Ion Enhancement) |
| Rice | -2% (Ion Suppression) | -25% (Significant Ion Suppression) |
| Caption: Matrix effects in different food matrices with and without internal standard correction. |
Visualizations
Experimental Workflow
Caption: Workflow for Meobal residue analysis using QuEChERS and LC-MS/MS.
Meobal Degradation Pathway
The degradation of Meobal (isoprocarb) in the environment can proceed through several transformation reactions, primarily hydrolysis and oxidation.
Caption: Proposed degradation pathway of Meobal in the environment.
References
Application Notes and Protocols for Meobal-d3 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meobal, or methylcobalamin, is the activated form of vitamin B12 and plays a crucial role in various metabolic pathways. Its quantitative analysis in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and drug development. The use of a stable isotope-labeled internal standard, such as Meobal-d3 (methylcobalamin-d3), is the gold standard for achieving accurate and precise quantification by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the endogenous analyte, effectively compensating for variations during sample preparation and analysis.[1][2]
These application notes provide detailed protocols for the preparation of biological samples, such as plasma or serum, using this compound as an internal standard. The primary techniques covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Special consideration is given to the light-sensitive nature of methylcobalamin, requiring all procedures to be performed under subdued light conditions.[1][2][3]
General Considerations: Stability of Methylcobalamin
Methylcobalamin is highly susceptible to degradation upon exposure to light. Therefore, it is imperative that all sample handling and preparation steps are conducted in a light-protected environment. The use of amber-colored vials and minimal light exposure is critical to ensure the integrity of the analyte and the internal standard. Studies have shown that methylcobalamin in plasma is stable for at least 21 hours at room temperature when protected from light in amber tubes. For long-term storage, samples should be kept frozen.
Preparation of Stock and Working Solutions
1. This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent, such as methanol, to achieve a final concentration of 1 mg/mL.
-
Store in an amber vial at -20°C or below.
2. This compound IS Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the IS stock solution with an appropriate solvent (e.g., methanol or water/methanol mixture) to reach the desired working concentration.
-
The optimal concentration of the IS working solution should be determined based on the expected endogenous levels of Meobal in the samples and the analytical sensitivity of the instrument.
-
Store in an amber vial at 4°C for short-term use or at -20°C for longer periods.
3. Meobal Calibration Standards:
-
Prepare a stock solution of non-labeled Meobal (e.g., 1 mg/mL) in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected analytical range. A typical range for methylcobalamin in plasma is 0.05 to 20 ng/mL.
Sample Preparation Protocols
Three common techniques for preparing biological samples for Meobal analysis are detailed below. The choice of method will depend on the sample matrix, the required level of cleanliness, and the desired sample throughput.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput applications.
Experimental Protocol:
-
Sample Aliquoting: In a light-protected environment, transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean amber microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound IS working solution to each sample, calibration standard, and quality control (QC) sample. For example, add 10 µL of a 100 ng/mL this compound working solution.
-
Protein Precipitation: Add a precipitating agent, such as cold methanol or acetonitrile, to the sample. A common ratio is 3:1 or 4:1 (v/v) of precipitant to sample. For a 100 µL sample, add 300-400 µL of cold methanol.
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean, amber tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at approximately 40°C. This step helps to concentrate the analyte.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample one final time to remove any remaining particulates before injection into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation (PPT) method.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique than PPT, offering a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
Experimental Protocol:
-
Sample Aliquoting and Spiking: In a light-protected environment, transfer 100 µL of the biological sample into a clean amber glass tube. Spike with the this compound IS working solution as described in the PPT protocol.
-
pH Adjustment (Optional): Depending on the chosen extraction solvent and the properties of the analyte, the pH of the sample may be adjusted to optimize partitioning.
-
Addition of Extraction Solvent: Add an appropriate volume (e.g., 500 µL to 1 mL) of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of Meobal and this compound into the organic phase.
-
Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a new clean, amber tube.
-
Evaporation: Dry the organic extract under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest sample extracts by utilizing a solid sorbent to retain the analyte of interest while allowing interfering components to be washed away. This method is highly effective but generally more time-consuming and costly than PPT and LLE.
Experimental Protocol:
-
Sample Pre-treatment and Spiking: In a light-protected environment, transfer 100 µL of the biological sample into a clean tube. Spike with the this compound IS working solution. The sample may require dilution with a buffer to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C18 reversed-phase cartridge) by passing a specific volume of methanol (e.g., 1 mL) followed by water or an equilibration buffer (e.g., 1 mL) through the sorbent bed.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences while retaining Meobal and this compound on the sorbent.
-
Elution: Elute the analyte and internal standard from the cartridge using a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile). Collect the eluate in a clean, amber tube.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure [pubmed.ncbi.nlm.nih.gov]
Unraveling the Application of Meobal-d3 in Food Safety Analysis: A Detailed Overview
Initial investigations into the application of "Meobal-d3" in food safety analysis have revealed that there is no registered pesticide or common chemical compound known as "Meobal." Further inquiries suggest a potential misunderstanding or typographical error, as "Mecobalamin" or "Methylcobalamin" is a form of Vitamin B12 and not a substance used for pest control in agriculture.
Consequently, a detailed application note and protocol for "this compound" as a deuterated internal standard in pesticide analysis cannot be provided. The use of isotopically labeled internal standards is a critical practice in analytical chemistry, particularly in food safety testing, to ensure the accuracy and reliability of results. These standards, such as deuterated analogues of target pesticides, are essential for correcting variations that can occur during sample preparation and analysis.
The Role of Deuterated Internal Standards in Pesticide Analysis
In the analysis of pesticide residues in food, a deuterated internal standard is a synthetic version of the target pesticide where one or more hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the internal standard to be distinguished from the native pesticide by a mass spectrometer, while ensuring it behaves almost identically during extraction, cleanup, and chromatographic separation.
The fundamental principle behind using a deuterated internal standard is to account for the loss of the target analyte during sample processing and to compensate for matrix effects that can suppress or enhance the analytical signal. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the native pesticide to its labeled counterpart can be used to accurately quantify the pesticide's concentration in the original sample.
General Protocol for Pesticide Residue Analysis using a Deuterated Internal Standard
While a specific protocol for "this compound" cannot be detailed, a general workflow for the analysis of a pesticide using its deuterated internal standard by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is representative of the methodologies employed in food safety laboratories.
Experimental Workflow
Caption: General workflow for pesticide residue analysis using a deuterated internal standard.
Detailed Methodologies
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.
-
Homogenization: A representative portion of the food sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.
-
Spiking: A known volume of the deuterated internal standard solution is added to the homogenized sample.
-
Extraction: The sample is transferred to a centrifuge tube, and an extraction solvent (typically acetonitrile) is added. The tube is shaken vigorously. Subsequently, extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to induce phase separation and enhance the extraction of pesticides into the organic layer. The tube is shaken again and then centrifuged.
-
Cleanup (d-SPE): An aliquot of the supernatant (acetonitrile layer) is transferred to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water). The tube is vortexed and then centrifuged. The final extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The cleaned-up extract is injected into an LC system. The separation of the target pesticide and its deuterated internal standard is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native pesticide and its deuterated internal standard.
3. Quantification
The concentration of the pesticide in the sample is determined by comparing the peak area ratio of the native pesticide to its deuterated internal standard against a calibration curve prepared with known concentrations of the pesticide and a constant concentration of the internal standard.
Illustrative Signaling Pathway for Data Interpretation
The logical process for quantifying a pesticide using a deuterated internal standard is depicted below.
Application Note: Pharmacokinetic Profiling of Meobal Using Meobal-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meobal, the physiologically active form of vitamin B12, also known as mecobalamin or methylcobalamin, is a crucial coenzyme in various metabolic pathways, including the synthesis of methionine from homocysteine.[1] It plays a vital role in the nervous system and the formation of red blood cells.[1] Understanding the pharmacokinetic (PK) profile of Meobal—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental for determining optimal dosing regimens and ensuring its therapeutic efficacy.
This application note provides a detailed overview of the methodologies for conducting pharmacokinetic studies of Meobal, with a special focus on the use of Meobal-d3, a deuterated analog, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision of the analytical results.
Data Presentation: Pharmacokinetic Parameters of Meobal
The following tables summarize key pharmacokinetic parameters of Meobal obtained from studies in both humans and rats, showcasing the differences based on the route of administration.
Table 1: Pharmacokinetic Parameters of Meobal in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 3-4 hours | MIMS Philippines |
| Bioavailability (2.3 µg dose) | 46.2 ± 12.8% | [2] |
| Bioavailability (18.3 µg dose) | 7.6 ± 1.7% | [2] |
Table 2: Pharmacokinetic Parameters of Meobal in Rats (Various Administration Routes)
| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (hr) | Bioavailability (%) | Reference |
| Intravenous (IV) | 10 | - | - | 100% | [3] |
| Intramuscular (IM) | 10 | 3.68 | ~1 | 108.25 ± 12.98% | |
| Subcutaneous (SC) | 10 | 4.28 | ~1 | 84.08 ± 10.36% |
Experimental Protocols
In-Life Phase: Animal Dosing and Sample Collection
This protocol outlines the procedure for a pharmacokinetic study in rats.
Materials:
-
Meobal (for dosing)
-
Vehicle for drug administration (e.g., sterile saline)
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Cryovials for plasma storage
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
For oral administration, administer the Meobal formulation via oral gavage.
-
For intravenous administration, administer the dose via the tail vein.
-
For intramuscular administration, inject the dose into the thigh muscle.
-
For subcutaneous administration, inject the dose under the skin of the back.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The volume of blood collected should be minimized to reduce the impact on the animal.
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis. Given that Meobal is light-sensitive, all procedures should be performed under red light or in amber tubes to minimize degradation.
Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
This protocol describes the quantification of Meobal in plasma samples using this compound as an internal standard.
2.1. Sample Preparation: Protein Precipitation
Materials:
-
Thawed plasma samples
-
This compound internal standard working solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
In a clean microcentrifuge tube, add 100 µL of thawed plasma sample.
-
Spike the sample with 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.2. LC-MS/MS Analysis
Instrumentation:
-
A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate Meobal from endogenous interferences (e.g., start at 5% B, ramp to 95% B, and re-equilibrate)
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Meobal: The precursor ion is the protonated molecule [M+H]+. A common product ion should be selected for quantification and another for qualification.
-
This compound: The precursor ion will be [M+3+H]+. The product ions will be shifted by 3 Da compared to Meobal. The selection of specific transitions should be optimized for the instrument being used.
-
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
References
Application Notes and Protocols for the Mass Spectrometric Detection of Meobal-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive and specific detection of Meobal-d3 (deuterated methylcobalamin) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled form of methylcobalamin, an active form of vitamin B12, and is commonly used as an internal standard in pharmacokinetic and metabolic studies of methylcobalamin.
Introduction
Methylcobalamin plays a crucial role as a cofactor for methionine synthase, an enzyme involved in the conversion of homocysteine to methionine. This pathway is vital for DNA synthesis, methylation reactions, and the maintenance of the central nervous system. Accurate quantification of methylcobalamin and its metabolites is therefore essential in various fields of research and drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variations in sample processing and instrument response.
Signaling Pathway
The metabolic pathway involving methylcobalamin is central to one-carbon metabolism. The diagram below illustrates the role of methylcobalamin as a cofactor for methionine synthase in the remethylation of homocysteine to methionine.
Caption: The role of Methylcobalamin in the Methionine Cycle.
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the detection of this compound and its non-deuterated analog, methylcobalamin (Meobal). These parameters are crucial for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion ([M+2H]²⁺) (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Methylcobalamin (Meobal) | C₆₃H₉₁CoN₁₃O₁₄P | 1343.5878 | 672.80 | 147.1 | 359.1 |
| This compound | C₆₃H₈₈D₃CoN₁₃O₁₄P | 1346.6065 | 674.31 | 147.1 | 359.1 |
Note: The product ions originate from the fragmentation of the corrin ring and the nucleotide side chain, which are common to both the deuterated and non-deuterated forms. Therefore, the m/z values of the product ions are expected to be the same.
Experimental Protocols
This section details the recommended experimental workflow for the quantification of this compound, which is typically used as an internal standard for the analysis of endogenous methylcobalamin in biological matrices such as plasma.
Experimental Workflow
The overall workflow for sample analysis is depicted below.
Caption: LC-MS/MS workflow for this compound analysis.
Materials and Reagents
-
This compound (Internal Standard)
-
Methylcobalamin (Analyte Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Caution: Methylcobalamin and this compound are light-sensitive. All procedures involving these compounds should be performed under amber or red light to prevent degradation.[1][2]
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of methylcobalamin and this compound from plasma samples.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound working solution (as internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.
4.4.1. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
4.4.2. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
4.4.3. MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Methylcobalamin | 672.80 | 147.1 | 100 | 40 | 35 |
| 359.1 | 100 | 40 | 25 | ||
| This compound | 674.31 | 147.1 | 100 | 40 | 35 |
| 359.1 | 100 | 40 | 25 |
Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity.
Conclusion
The protocols and settings outlined in this application note provide a robust framework for the quantitative analysis of this compound using LC-MS/MS. The use of a stable isotope-labeled internal standard, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and reliable results. These methods are applicable to a wide range of research and clinical applications where the precise measurement of methylcobalamin is critical.
References
Application Notes and Protocols: Preparation of Meobal-d3 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meobal-d3 is a deuterium-labeled form of Meobal, also known as Methylcobalamin, an active coenzyme form of vitamin B12. It plays a crucial role in various metabolic pathways and is utilized in research to study the mechanisms of vitamin B12-dependent enzymes and as an internal standard in pharmacokinetic studies.[1] Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable solutions. As a deuterated analog of methylcobalamin, its properties are comparable to the unlabeled compound.
| Property | Value | Reference |
| Molecular Formula | C63H88D3CoN13O14P | [1] |
| Appearance | Red crystalline powder | [2] |
| Solubility (in DMSO) | 100 mg/mL (74.38 mM) | [3] |
| Solubility (in Water) | Soluble | [4] |
| Storage of Powder | 3 years at -20°C | |
| Stability of Solution | Light sensitive |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many in vitro and in vivo studies.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.345 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 1.345 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Mixing: Vortex the solution for 1-2 minutes or until the this compound is completely dissolved. The solution should be a clear, red liquid.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is suitable for up to 1 month.
-
Crucially, protect the solution from light at all times by using amber tubes and storing them in a dark container or wrapping them in aluminum foil.
-
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Involving Methylcobalamin
Methylcobalamin (the non-labeled form of this compound) is a key cofactor in the methionine synthase pathway, which is crucial for DNA synthesis and methylation reactions.
Caption: Methylcobalamin's role in the one-carbon metabolism pathway.
Conclusion
The protocol described provides a reliable method for the preparation of this compound stock solutions for research applications. Adherence to these guidelines, particularly regarding the protection from light and proper storage conditions, will ensure the stability and integrity of the compound, leading to more accurate and reproducible experimental outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Mecobalamin (Meobal-d3)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mecobalamin (a deuterated form of methylcobalamin) during sample extraction and analysis.
I. FAQs: Understanding and Preventing Mecobalamin Degradation
This section addresses common questions regarding the stability of Mecobalamin and best practices for sample handling.
Q1: What are the primary factors that cause Mecobalamin degradation during sample preparation?
A1: Mecobalamin is a highly sensitive molecule, and its degradation is primarily caused by three main factors:
-
Light Exposure: Mecobalamin is extremely photolabile and degrades rapidly when exposed to light, particularly fluorescent and UV light.[1][2][3][4] The primary degradation product upon light exposure is hydroxocobalamin.[1]
-
pH: Mecobalamin is most stable in a slightly acidic to neutral pH range (optimally around pH 5). It undergoes significant degradation in both strongly acidic (pH < 4) and alkaline (pH > 7) conditions.
-
Temperature: Elevated temperatures accelerate the degradation of Mecobalamin. Therefore, it is crucial to keep samples and extracts cool throughout the entire process.
Q2: How can I minimize light-induced degradation of Mecobalamin?
A2: To minimize photodegradation, it is essential to:
-
Work in a darkroom or under red light conditions.
-
Use amber or opaque collection tubes and vials.
-
Wrap all glassware and sample containers in aluminum foil.
-
Prepare samples immediately after collection and analyze them as quickly as possible.
-
If using an autosampler, ensure it is light-protected.
Q3: What is the optimal pH for Mecobalamin stability during extraction?
A3: The highest stability for Mecobalamin is observed at a pH of approximately 5. It is recommended to use buffers within a pH range of 4.5 to 6.0 during extraction to minimize degradation.
Q4: What are the best practices for storing biological samples intended for Mecobalamin analysis?
A4: For optimal stability, plasma and serum samples should be:
-
Protected from light immediately after collection.
-
Centrifuged at refrigerated temperatures (2-8°C) as soon as possible.
-
If not analyzed immediately, the resulting plasma or serum should be frozen at -80°C.
-
Avoid repeated freeze-thaw cycles.
Q5: Which anticoagulant is recommended for blood collection for Mecobalamin analysis?
A5: EDTA is the preferred anticoagulant for collecting blood samples for vitamin B12 analysis. Heparinized plasma can also be used. It is advisable to avoid EDTA-NaF as it can cause plasma dilution.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and analysis of Mecobalamin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Mecobalamin Peak Detected | 1. Degradation during sample collection and handling: Exposure to light, improper temperature, or delayed processing. | 1. Review and strictly adhere to pre-analytical guidelines (See Section V). Ensure samples are protected from light and kept on ice. Process samples as quickly as possible. |
| 2. Degradation during extraction: Use of inappropriate pH, high temperatures, or prolonged exposure to light. | 2. Ensure all extraction steps are performed under red light or in the dark. Use pre-chilled solvents and keep samples on ice. Adjust the pH of all solutions to be within the 4.5-6.0 range. | |
| 3. Low recovery from Solid Phase Extraction (SPE): Inappropriate SPE cartridge, incorrect conditioning, loading, washing, or elution steps. | 3. Optimize the SPE method. Ensure the cartridge is appropriate for a polar compound like Mecobalamin (e.g., C18). Check the pH of the loading and wash solutions. Ensure the elution solvent is strong enough to desorb Mecobalamin. | |
| Poor Peak Shape (Tailing, Splitting, or Broadening) | 1. Column contamination: Buildup of matrix components on the analytical column. | 1. Use a guard column and change it regularly. Implement a more rigorous sample clean-up procedure (e.g., SPE). Flush the column according to the manufacturer's instructions. |
| 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of Mecobalamin. | 2. Adjust the mobile phase pH. A slightly acidic pH (e.g., 3.5-4.5 with formic or acetic acid) often provides good peak shape for cobalamins. | |
| 3. Injection of a sample in a solvent stronger than the mobile phase: This can cause peak distortion. | 3. The final sample extract should be in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| High Background or Matrix Effects in LC-MS/MS | 1. Insufficient sample clean-up: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of Mecobalamin. | 1. Improve the sample preparation method. Consider a more selective SPE protocol or a liquid-liquid extraction step after protein precipitation. |
| 2. Contamination of the LC-MS system: Buildup of contaminants in the ion source or mass spectrometer. | 2. Clean the ion source of the mass spectrometer regularly. Run system suitability tests to monitor for contamination. | |
| Inconsistent Results or Poor Reproducibility | 1. Variable degradation between samples: Inconsistent handling of samples, leading to different levels of degradation. | 1. Standardize the entire workflow from sample collection to analysis. Ensure all samples are treated identically in terms of light exposure, temperature, and processing time. |
| 2. Incomplete protein precipitation: Inconsistent removal of proteins can lead to variable matrix effects and column performance. | 2. Ensure thorough vortexing after adding the precipitation solvent and allow sufficient time for precipitation at a cold temperature. |
III. Quantitative Data on Mecobalamin Degradation
The following tables summarize the degradation of Mecobalamin under various stress conditions. This data highlights the critical need for controlled experimental parameters.
Table 1: Effect of Light on Mecobalamin Stability
| Light Source | Intensity (lux) | Exposure Time | Approximate Degradation | Reference |
| Fluorescent Light | Not Specified | 10 minutes | ~68% | - |
| Fluorescent Light | 1971.53 lux | 0.99 hours (t1/2) | 50% | |
| Blue Light | Not Specified | - | Less degradation compared to fluorescent light |
Table 2: Effect of pH on Mecobalamin Stability
| pH | Temperature (°C) | Incubation Time | Degradation Kinetics | Stability | Reference |
| 2 | 80 | - | Pseudo-first-order | Least stable | |
| 3 | Not Specified | - | - | 79% degradation | |
| 5 | 80 | - | Pseudo-first-order | Most stable | |
| 9 | Not Specified | - | - | Significant degradation | |
| 11 | 80 | - | Pseudo-first-order | Significant degradation |
Table 3: Effect of Temperature on Mecobalamin Stability
| Temperature (°C) | Incubation Time | Approximate % Recovery | Reference |
| 100 | 30 minutes | 88.25% | |
| 110 | 30 minutes | 70.47% | |
| 121 | 30 minutes | 54.38% |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for the extraction of Mecobalamin from human plasma, designed to minimize degradation.
Protocol 1: Protein Precipitation followed by Solid Phase Extraction (SPE)
This protocol is a robust method for cleaning up plasma samples for LC-MS/MS analysis.
1. Pre-analytical Stage (Sample Handling):
-
Collect whole blood in EDTA (purple top) tubes.
-
Immediately place the tube on ice and protect from light by wrapping it in aluminum foil.
-
Within 1 hour of collection, centrifuge at 2000 x g for 15 minutes at 4°C.
-
Transfer the plasma to a light-protected cryovial and immediately freeze at -80°C until analysis.
2. Protein Precipitation:
-
Thaw plasma samples on ice in complete darkness or under red light.
-
In a light-protected microcentrifuge tube, add 200 µL of plasma.
-
Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid (to aid precipitation and stabilize Mecobalamin).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new light-protected tube.
3. Solid Phase Extraction (SPE):
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water with 0.1% formic acid.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Mecobalamin with 1 mL of methanol into a light-protected tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Analysis: Transfer to a light-protected autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Online Solid Phase Extraction (SPE) Coupled to HPLC-MS/MS
This method, adapted from a validated protocol for rat plasma, is suitable for high-throughput analysis.
1. Sample Preparation:
-
Thaw plasma samples at 4°C in the dark.
-
To 100 µL of plasma in a light-protected tube, add an internal standard.
-
Add 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes.
-
Add 100 µL of 0.2 M Zinc sulfate and vortex.
-
Let stand at -20°C for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate for injection.
2. Online SPE-HPLC-MS/MS Conditions:
-
Trap Column: A suitable online SPE column (e.g., Shim-pack MAYI-ODS).
-
Loading Phase: 5 mM ammonium formate with 0.1% (v/v) formic acid in water/methanol (95:5, v/v).
-
Analytical Column: A C18 column (e.g., Poroshell 120 EC C18).
-
Mobile Phase A: 0.02% (v/v) acetic acid in water (pH 3.6).
-
Mobile Phase B: Methanol.
-
A gradient elution is then used to separate the analytes on the analytical column.
V. Visualizations
The following diagrams illustrate key workflows and concepts related to Mecobalamin analysis.
References
- 1. Comparative assessment of methylcobalamin and ascorbic acid on cognitive function in post-menopausal women - A randomized, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genemod.net [genemod.net]
- 3. Measurement of vitamin B12-binding proteins of plasma. I. Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Addressing poor peak shape for Meobal-d3 in chromatography
Welcome to the technical support center for Meobal-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly poor peak shape, during chromatographic experiments.
Troubleshooting Poor Peak Shape
Poor peak shape can significantly compromise the accuracy and reproducibility of your results by affecting resolution and quantification.[1][2] The most common peak shape distortions are tailing, fronting, and splitting.
Diagram: General Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: A logical workflow for troubleshooting common peak shape issues.
Issue 1: Peak Tailing
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[3] It is often caused by unwanted secondary interactions between the analyte and the stationary phase or other active sites in the system.[4]
-
Cause A: Secondary Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction with acidic silanol groups (Si-OH) on the silica surface of the column packing. These interactions provide a secondary retention mechanism that delays a portion of the analyte, causing the peak to tail.
-
Cause B: Column Overload (Mass Overload): Injecting too much analyte can saturate the stationary phase, leading to peak distortion, often tailing.
-
Cause C: Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improper column connection can cause band spreading and tailed peaks.
-
Cause D: Column Contamination or Degradation: Accumulation of matrix components at the column inlet or degradation of the stationary phase can create new active sites that cause tailing.
Diagram: Mechanism of Silanol Interaction
This diagram illustrates how secondary interactions with active silanol sites can cause peak tailing.
Caption: Primary (desired) vs. secondary (tailing-causing) interactions.
Q2: How can I fix peak tailing for this compound?
-
Solution for Cause A (Silanol Interactions):
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., using 0.1% formic acid) protonates the silanol groups, reducing their ability to interact with basic analytes.
-
Use an End-Capped Column: Modern, high-quality columns are "end-capped" to block most residual silanol groups, significantly reducing tailing for basic compounds.
-
Add a Competing Base: A small amount of a basic additive in the mobile phase can compete for the active sites, improving peak shape.
-
-
Solution for Cause B (Column Overload):
-
Dilute the sample or reduce the injection volume. You can test this by injecting a 1:10 dilution; if the peak shape improves, overload was the likely cause.
-
-
Solution for Cause C (Extra-Column Volume):
-
Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible.
-
Check that column fittings are properly seated to avoid any gaps.
-
-
Solution for Cause D (Contamination):
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
If contamination is suspected at the head of the column, try trimming a few millimeters from the inlet end (for GC) or backflushing the column (for HPLC). If the problem persists, replace the column.
-
Issue 2: Peak Fronting
Q3: My this compound peak is fronting. What does that mean?
Peak fronting, the inverse of tailing, occurs when the first half of the peak is broader than the second.
-
Cause A: Column Overload (Concentration Overload): This is a common cause of fronting, where the sample concentration is too high for the mobile phase to dissolve efficiently, causing the peak to spread out as it enters the column.
-
Cause B: Poor Sample Solubility: If the sample solvent (diluent) is significantly "stronger" (more eluting power) than the mobile phase, the analyte band can spread non-uniformly on the column, leading to fronting.
-
Cause C: Column Collapse/Damage: A physical change or void in the column packing bed can distort the flow path and cause all peaks to front or split.
Q4: How do I resolve peak fronting?
-
Solution for Cause A/B (Overload/Solubility):
-
Reduce the sample concentration by diluting it.
-
Whenever possible, dissolve and inject your sample in the initial mobile phase. This ensures the sample band is tightly focused at the head of the column.
-
-
Solution for Cause C (Column Damage):
-
If all peaks in the chromatogram are distorted, the column may be irreversibly damaged. A void at the inlet is a common cause. Replacing the column is often the only solution.
-
Experimental Protocols and Data
Table 1: Recommended Starting LC-MS/MS Conditions for this compound
This table provides a typical set of starting parameters for developing a robust chromatographic method for this compound.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can reduce viscosity and improve peak efficiency. |
| Injection Vol. | 2 - 5 µL | Minimize to prevent overload and solvent mismatch effects. |
| Sample Diluent | Initial Mobile Phase Composition | Ensures sharp peaks by focusing the analyte at the column head. |
| Gradient | 5% B to 95% B over 3-5 min | A generic gradient suitable for screening and initial method development. |
Protocol: Sample Preparation and Analysis
This protocol outlines a standard procedure for the analysis of this compound from a biological matrix (e.g., plasma).
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis. This step is crucial as improper sample preparation can lead to broad peaks.
-
-
LC-MS/MS System Setup:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Set up the MS/MS acquisition method with the appropriate parent and product ions for this compound and its internal standard.
-
Perform a blank injection (sample diluent) to ensure the system is clean.
-
-
Sequence Execution:
-
Inject the prepared samples.
-
Include quality control (QC) samples at low, medium, and high concentrations throughout the sequence to monitor system performance and data quality.
-
Regularly check system suitability parameters like peak shape (tailing factor), retention time, and peak area.
-
Frequently Asked Questions (FAQs)
Q5: Should all peaks in my chromatogram have the same shape?
Not necessarily. However, if all peaks suddenly begin to tail or split, it usually points to a system-wide physical problem rather than a chemical one. Common causes include a partially blocked column inlet frit, a void in the column packing, or extra-column dead volume.
Q6: My this compound peak is symmetric, but very broad. What could be the cause?
Broad peaks, even if symmetrical, indicate a loss of chromatographic efficiency. Potential causes include:
-
Low Temperature: Increasing the column temperature can sharpen peaks by lowering mobile phase viscosity and improving mass transfer.
-
High Flow Rate: A flow rate that is too high may not allow for proper partitioning between the mobile and stationary phases, leading to broader peaks.
-
Column Degradation: An old or degraded column will lose efficiency over time.
-
Solvent Mismatch: Injecting a sample in a much stronger solvent than the mobile phase can cause the peak to broaden significantly.
Q7: Does the deuteration of this compound affect its peak shape?
Generally, deuteration has a minimal effect on the fundamental chemical interactions that cause poor peak shape. The primary causes, like silanol interactions or column overload, will affect this compound similarly to its non-deuterated analog, Meobal. However, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to subtle differences in intermolecular interactions, but this typically does not impact peak symmetry.
Q8: Can my LC-MS/MS interface cause peak shape problems?
While the MS detector itself doesn't typically cause peak shape issues, the interface can contribute. Long or wide-bore tubing connecting the column outlet to the MS source adds extra-column volume, which can lead to peak broadening and tailing. Ion suppression in the MS source is a separate issue that affects signal intensity but not chromatographic peak shape.
References
Technical Support Center: Enhancing Recovery of Deuterated Analytes in Complex Matrices
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of deuterated small molecules, such as Meobal-d3, from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of a deuterated analyte during sample preparation?
Low recovery is a common issue and can be attributed to several factors throughout the analytical workflow. The most frequent causes include:
-
Suboptimal Extraction Conditions: The efficiency of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is highly dependent on parameters like solvent choice, pH, and ionic strength.[1][2]
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or suppress the analyte's signal during analysis, particularly in LC-MS/MS.[3][4][5]
-
Non-Specific Binding: Analytes can adsorb to the surfaces of labware, such as plastic tubes and pipette tips, leading to significant loss.
-
Incomplete Elution in SPE: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.
-
Analyte Instability: The deuterated analyte may degrade during sample processing due to factors like pH, temperature, or enzymatic activity.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects can significantly impact the accuracy and reproducibility of your results. Here are several strategies to mitigate them:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample. This can be achieved through more selective extraction methods like SPE or by combining techniques (e.g., protein precipitation followed by LLE or SPE).
-
Chromatographic Separation: Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry) can help separate the analyte from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this approach may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression or enhancement. However, differential matrix effects can still occur.
Q3: My deuterated internal standard is showing a different retention time than the non-deuterated analyte. Why is this happening and how can I fix it?
This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time, especially in reversed-phase chromatography. This can be problematic as it may lead to differential matrix effects.
To address this, you can try to optimize your chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.
Q4: What are the best practices for minimizing non-specific binding of my analyte?
Non-specific binding to labware can be a significant source of analyte loss. To minimize this:
-
Use Low-Binding Labware: Whenever possible, use polypropylene or silanized glassware.
-
Optimize pH and Ionic Strength: Adjusting the pH and ionic strength of your sample and solvents can help keep the analyte in a state that is less prone to adsorption.
-
Addition of a Blocking Agent: In some cases, adding a small amount of a substance like bovine serum albumin (BSA) to the reconstitution solvent can help to block active binding sites on container surfaces.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with your SPE method, it is crucial to determine at which step the analyte is being lost. This can be done by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).
| Problem | Potential Cause | Troubleshooting Strategy |
| Analyte found in the loading fraction | Incorrect sorbent choice for the analyte's polarity. | Select a sorbent with a more appropriate retention mechanism (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged compounds). |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent before loading. | |
| Incorrect pH of the sample. | Adjust the sample pH to ensure the analyte is in a form that will be retained by the sorbent. | |
| Overloading the SPE cartridge. | Use a larger cartridge or reduce the sample volume. | |
| Analyte found in the wash fraction | Wash solvent is too strong. | Decrease the organic content of the wash solvent or change its composition. |
| Incorrect pH of the wash solvent. | Ensure the pH of the wash solvent maintains the analyte's retention on the sorbent. | |
| Analyte not found in any fraction (stuck on sorbent) | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent. | |
| Incorrect pH of the elution solvent. | Adjust the pH of the elution solvent to facilitate the release of the analyte from the sorbent. |
Inconsistent Recovery
| Problem | Potential Cause | Troubleshooting Strategy |
| High variability between replicates | Inconsistent sample pre-treatment. | Standardize the sample preparation procedure. |
| Cartridge bed drying out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration. | |
| Inconsistent flow rates during loading, washing, or elution. | Use a vacuum or positive pressure manifold for consistent flow. Consider automated SPE systems for better reproducibility. | |
| Non-specific binding to labware. | Use low-binding tubes and tips. |
Experimental Protocols
Example Protocol 1: Protein Precipitation (PPT) for Vitamin D3-d3 from Plasma
This protocol is a basic method for removing proteins from a plasma sample.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of cold acetonitrile.
-
-
Precipitation:
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Example Protocol 2: Liquid-Liquid Extraction (LLE) for Vitamin D3-d3 from Plasma
This protocol is suitable for extracting lipophilic compounds like Vitamin D3-d3.
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 500 µL of methanol.
-
-
Extraction:
-
Add 2 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex and inject into the LC-MS/MS system.
-
Example Protocol 3: Solid-Phase Extraction (SPE) for Vitamin D3-d3 from Plasma
This protocol uses a reversed-phase SPE cartridge to clean up the sample.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., diluted with water) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Vitamin D3-d3 with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex and inject into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: Meobal-d3 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for Meobal-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals encountering signal suppression issues during the electrospray ionization (ESI) mass spectrometry (MS) analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Vitamin D3. In mass spectrometry, it is commonly used as an internal standard for the quantification of Vitamin D3 and its metabolites.[1][2] The deuterium labeling increases its mass by three units, allowing the mass spectrometer to distinguish it from the endogenous, non-labeled Vitamin D3.[2] Because it is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, making it an ideal tool to correct for signal variations caused by matrix effects and sample preparation inconsistencies.[2]
Q2: I am observing a very low signal for this compound, even in clean solutions. What is the likely cause?
Vitamin D3 and its analogs, including this compound, are known to have inherently poor ionization efficiency in electrospray ionization (ESI).[3] These molecules lack easily ionizable functional groups, which can lead to low signal intensity even in the absence of interfering substances. To overcome this, chemical derivatization is often employed to enhance the ionization efficiency and improve the signal response.
Q3: What is signal suppression and how does it affect my this compound analysis?
Signal suppression, also known as the matrix effect, is a common phenomenon in ESI-MS where the signal intensity of the analyte of interest (in this case, this compound) is reduced by the presence of other components in the sample matrix. These interfering compounds can co-elute with this compound from the liquid chromatography (LC) system and compete for ionization in the ESI source, leading to a decreased signal for your analyte. This can result in poor sensitivity, inaccurate quantification, and lack of reproducibility.
Q4: What are the common sources of matrix effects in this compound analysis?
When analyzing biological samples such as plasma or serum, the most common sources of matrix effects are:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.
-
Proteins and Peptides: Residual proteins and peptides from the sample can also contribute to matrix effects.
-
Other Endogenous Molecules: Various other small molecules present in the biological matrix can co-elute and interfere with ionization.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting signal suppression of this compound.
Problem: Low or No Signal for this compound
Initial Checks
-
Instrument Performance:
-
Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Verify that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.
-
-
Standard Solution Check:
-
Prepare a fresh, simple solution of this compound in a clean solvent (e.g., methanol or acetonitrile).
-
Directly infuse this solution into the mass spectrometer to ensure that the instrument can detect the compound without the complexities of a chromatographic separation or a sample matrix. A strong and stable signal indicates the issue is likely related to the LC method or the sample matrix.
-
Troubleshooting Workflow
If the initial checks confirm that the instrument is functioning correctly, follow this workflow to diagnose and resolve the signal suppression issue.
References
Calibration curve issues with Meobal-d3 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Meobal-d3 standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice for quantitative LC-MS/MS analysis because they share nearly identical chemical and physical properties with the analyte of interest. This similarity ensures that they co-elute and experience similar matrix effects, providing a reliable method to correct for variations during sample preparation and ionization.[1][2]
Q2: My calibration curve for this compound is non-linear. What are the common causes?
Non-linearity in calibration curves is a frequent observation in LC-MS analysis.[3][4] Common reasons for this include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[3]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response.
-
Ionization Saturation: The ionization process in the mass spectrometer's source can become saturated at high analyte concentrations.
-
Isotopic Contribution: At high concentrations of the unlabeled analyte, its naturally occurring isotopes can contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk".
-
Dimer or Multimer Formation: The analyte may form dimers or multimers at higher concentrations, which can affect the expected signal.
Q3: I am observing high variability and poor reproducibility in my calibration standards. What could be the reason?
High variability often points to issues with sample preparation or inconsistent matrix effects. Inconsistent sample handling, extraction, or derivatization can introduce significant variability. Even with a deuterated internal standard, if the analyte and internal standard do not co-elute perfectly, they can experience different levels of ion suppression, leading to imprecision.
Q4: Can the storage and handling of this compound affect my results?
Yes, proper storage and handling are crucial for maintaining the integrity of the standard. Vitamin D3 and its analogs can be sensitive to temperature, light, and oxygen. Studies on vitamin D3 have shown that it can remain stable for at least one year at room temperature when stored correctly. However, exposure to acidic conditions or metal ions can have a destabilizing effect. It is recommended to follow the storage conditions specified by the manufacturer.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can compromise the accuracy of quantification. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution |
| Detector Saturation | The detector response is no longer proportional to the ion intensity at high analyte concentrations. | Dilute the samples to bring the concentration within the linear range of the detector. Alternatively, adjust MS parameters to reduce sensitivity. |
| Matrix Effects | Co-eluting matrix components interfere with the ionization of the analyte and internal standard. | Improve sample clean-up using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic separation to separate the analyte from interfering compounds. |
| Ionization Saturation | The efficiency of ion formation in the MS source decreases at high analyte concentrations. | Reduce the injection volume or dilute the samples. Optimize ionization source parameters. |
| Isotope Crosstalk | Natural isotopes of the unlabeled analyte contribute to the signal of the this compound internal standard. | Check the isotopic purity of the standard. If necessary, correct for the contribution of the unlabeled analyte's isotopes. |
Issue 2: Poor Peak Shape and Reproducibility
Poor chromatography can lead to inaccurate integration and unreliable results.
| Potential Cause | Description | Recommended Solution |
| Column Overload | Injecting too much analyte can lead to fronting or tailing peaks. | Reduce the injection volume or the concentration of the standards. |
| Injection Solvent Mismatch | The solvent used to dissolve the sample is significantly stronger than the mobile phase. | The injection solvent should be of similar or weaker strength than the initial mobile phase. |
| Co-eluting Interferences | Matrix components are not fully separated from the analyte. | Optimize the chromatographic method (e.g., change the gradient, try a different column chemistry). |
| Inconsistent Sample Preparation | Variability in manual sample preparation steps. | Automate the sample preparation process if possible. Ensure consistent timing and technique for all manual steps. |
Experimental Protocols
Protocol for Assessing Matrix Effects
This protocol outlines a method to determine the presence and extent of matrix effects in your assay.
Objective: To quantify the ion suppression or enhancement caused by the sample matrix.
Materials:
-
This compound standard solution in a pure solvent (e.g., methanol).
-
Blank matrix samples (e.g., plasma, urine) from at least six different sources.
-
Sample preparation materials (e.g., SPE cartridges, extraction solvents).
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the pure solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process the blank matrix samples through your entire sample preparation procedure. After the final extraction step, spike the this compound standard into the extracted blank matrix at the same concentration as in Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of the this compound standard.
-
Calculate the Matrix Effect (%):
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100%
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| 85% - 115% | Generally considered acceptable, but should be consistent across different matrix lots. |
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
The following diagram illustrates a logical workflow for troubleshooting common calibration curve problems.
Caption: A troubleshooting workflow for identifying and resolving common calibration curve issues.
References
Technical Support Center: Minimizing Ion Suppression Effects with Meobal-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Meobal-d3 as an internal standard to mitigate ion suppression in LC-MS/MS analysis of Meobal.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, where the ionization efficiency of a target analyte, such as Meobal, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity for the analyte, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[3][4] The "matrix" consists of all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically takes place in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the analyte's ability to form gas-phase ions.
Q2: How does using a deuterated internal standard like this compound help in minimizing ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for compensating for ion suppression. Since this compound has nearly identical physicochemical properties to the analyte Meobal, it is expected to co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain constant even if both signals are suppressed.
Q3: Can I still get inaccurate results even when using this compound?
Yes, inaccurate results are still possible. Ideally, the deuterated internal standard co-elutes with the analyte and experiences identical ion suppression. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.
Q4: What are the primary sources of ion suppression?
Ion suppression can be caused by various factors, including:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, phospholipids, and proteins.
-
Exogenous substances: These are contaminants introduced during sample preparation, like polymers leached from plasticware, or mobile phase additives such as trifluoroacetic acid (TFA).
-
High analyte concentration: At high concentrations, the analyte itself can cause "self-suppression," leading to a non-linear response.
Troubleshooting Guide
Problem 1: I am observing poor and inconsistent signal for Meobal even with this compound.
-
Possible Cause: Differential ion suppression affecting Meobal and this compound differently due to slight chromatographic separation.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed solution of Meobal and this compound to confirm if their retention times are identical under your current chromatographic conditions.
-
Assess Matrix Effect: Quantify the extent of ion suppression for both Meobal and this compound individually. A significant difference in the matrix effect percentage between the two confirms differential suppression.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry, flow rate) to achieve better separation of the analyte from interfering matrix components or to ensure co-elution of Meobal and this compound.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.
-
Problem 2: The signal for my internal standard, this compound, is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: After a high-concentration sample, inject a series of blank solvent samples to check for carryover.
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.
-
Improve Wash Method: Optimize the needle and injection port washing procedure to minimize carryover between injections.
-
Data Presentation
Table 1: Example Data for Matrix Effect Evaluation
This table illustrates how to quantify the matrix effect for Meobal and this compound. The Matrix Effect is calculated as: (Peak Area in Spiked Matrix Extract / Peak Area in Clean Solvent) * 100%. A value below 100% indicates ion suppression.
| Sample ID | Peak Area of Meobal (in Clean Solvent) | Peak Area of Meobal (in Spiked Matrix Extract) | Matrix Effect on Meobal (%) | Peak Area of this compound (in Clean Solvent) | Peak Area of this compound (in Spiked Matrix Extract) | Matrix Effect on this compound (%) |
| Lot 1 | 1,250,000 | 750,000 | 60.0 | 1,300,000 | 780,000 | 60.0 |
| Lot 2 | 1,245,000 | 622,500 | 50.0 | 1,290,000 | 645,000 | 50.0 |
| Lot 3 | 1,255,000 | 815,750 | 65.0 | 1,310,000 | 851,500 | 65.0 |
In this example, although there is significant ion suppression, it is consistent for both the analyte and the internal standard, allowing for accurate quantification.
Table 2: Troubleshooting Differential Ion Suppression with Improved Sample Cleanup
This table shows hypothetical data demonstrating the impact of different sample preparation methods on reducing differential ion suppression.
| Sample Prep Method | Matrix Effect on Meobal (%) | Matrix Effect on this compound (%) | Difference in Matrix Effect (%) |
| Protein Precipitation | 45.0 | 55.0 | 10.0 |
| Liquid-Liquid Extraction | 70.0 | 73.0 | 3.0 |
| Solid-Phase Extraction | 85.0 | 86.0 | 1.0 |
This example illustrates that a more thorough sample cleanup method like SPE can significantly reduce the difference in ion suppression between the analyte and the internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression for both the analyte (Meobal) and the internal standard (this compound).
Materials:
-
LC-MS/MS system
-
Meobal and this compound standard solutions
-
Blank biological matrix (e.g., plasma, urine)
-
Clean solvent (e.g., mobile phase)
-
Standard sample preparation reagents and equipment
Methodology:
-
Prepare Standard Solutions:
-
Solution A: Prepare a standard solution of Meobal and this compound in a clean solvent.
-
Solution B: Prepare a blank matrix sample using your standard sample preparation procedure.
-
-
Spike the Extracted Matrix: Spike the extracted blank matrix from step 1 with the same concentration of Meobal and this compound as in Solution A. This is your post-extraction spiked sample.
-
Analysis: Inject both Solution A and the post-extraction spiked sample into the LC-MS/MS system.
-
Data Interpretation: Compare the peak areas of Meobal and this compound in both injections.
-
A value less than 100% when comparing the peak area in the matrix to the clean solvent indicates ion suppression.
-
A significant difference in the matrix effect percentage between Meobal and this compound confirms differential suppression.
-
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
Objective: To identify the retention times in the chromatogram where ion suppression is most pronounced.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Meobal standard solution
-
Blank matrix extract
-
Mobile phase
Methodology:
-
System Setup:
-
Prepare a standard solution of Meobal at a concentration that provides a stable and moderate signal.
-
Configure the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the Meobal standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
-
Infusion and Injection:
-
Begin infusing the Meobal solution at a constant flow rate to obtain a stable baseline signal.
-
Once a stable signal is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Monitoring: Monitor the signal of the infused Meobal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression at that specific retention time.
Visualizations
References
Validation & Comparative
A Comparative Guide to Internal Standards for Meobal Analysis: Meobal-d3 Versus Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Meobal (methylcobalamin) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Meobal-d3, with an alternative internal standard strategy, utilizing a non-isostructural but isotopically labeled analog, for the quantification of Meobal.
The Gold Standard: Stable Isotope-Labeled Internal Standard (this compound)
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. In this approach, a small number of atoms in the Meobal molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C). This modification results in a compound that is chemically identical to Meobal but has a different mass, allowing it to be distinguished by the mass spectrometer.
A key advantage of using a SIL internal standard is that its physicochemical properties are nearly identical to the analyte. This ensures that it co-elutes chromatographically with Meobal and experiences the same degree of ion suppression or enhancement, leading to highly effective correction for matrix effects and other sources of variability.
An Alternative Strategy: Non-Isostructural Isotopically Labeled Internal Standard
In situations where a specific SIL internal standard for the analyte of interest is unavailable or cost-prohibitive, an alternative approach is to use an isotopically labeled version of a structurally related compound. For the analysis of various cobalamins, including Meobal, a single isotopically labeled internal standard of another cobalamin, such as ¹³C₇-Cyanocobalamin (CNCbl-¹³C₇), can be employed for the simultaneous quantification of multiple analogs.
This method relies on the structural similarity of the different cobalamins, which leads to comparable, though not identical, behavior during sample processing and LC-MS/MS analysis. While not as ideal as a true SIL internal standard, this approach can still provide a good degree of correction and is a viable strategy for multi-analyte assays.
Performance Comparison: this compound vs. CNCbl-¹³C₇
The following tables summarize the performance characteristics of two validated LC-MS/MS methods for the quantification of Meobal. The first method, by Mano et al. (2020), utilizes a stable isotope of Meobal as the internal standard.[1] The second method, by Guan et al. (2022), employs CNCbl-¹³C₇ as the internal standard for the simultaneous analysis of four cobalamins, including Meobal.
Table 1: Method Performance using Meobal Stable Isotope as Internal Standard
| Parameter | Performance |
| Linearity Range | 0.05 - 20 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | ≤15% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Data extracted from Mano et al. (2020).[1] |
Table 2: Method Performance using CNCbl-¹³C₇ as Internal Standard for Meobal Analysis
| Parameter | Performance |
| Linearity Range | 0.05 - 5 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | ≤15% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Data extracted from Guan et al. (2022). |
Based on the presented data, both internal standard strategies yield methods with acceptable linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation. The LLOQ for Meobal is identical in both methods, demonstrating high sensitivity.
Experimental Protocols
Method 1: Meobal Analysis using a Stable Isotope Internal Standard
This protocol is based on the method described by Mano et al. (2020) for the analysis of Meobal in human plasma.[1]
Sample Preparation:
-
To 0.1 mL of human plasma, add the Meobal stable isotope internal standard.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions: Specific precursor-to-product ion transitions for Meobal and its stable isotope internal standard are monitored.
Method 2: Meobal Analysis using CNCbl-¹³C₇ as Internal Standard
This protocol is based on the method by Guan et al. (2022) for the simultaneous determination of four cobalamins in rat plasma.
Sample Preparation:
-
To a plasma sample, add the CNCbl-¹³C₇ internal standard working solution.
-
The sample is subjected to online solid-phase extraction (SPE) for enrichment of the analytes.
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system with online SPE
-
Analytical Column: Poroshell 120 EC C18
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: ESI in positive mode
-
Monitored Transitions: Specific precursor-to-product ion transitions for Meobal and CNCbl-¹³C₇ are monitored.
Visualizing the Workflow
Caption: Generalized experimental workflow for Meobal analysis.
Conclusion
Both the use of a stable isotope-labeled internal standard (this compound) and a non-isostructural isotopically labeled internal standard (CNCbl-¹³C₇) can lead to the development of robust and reliable LC-MS/MS methods for the quantification of Meobal.
-
This compound represents the ideal internal standard, offering the best possible correction for analytical variability due to its near-identical chemical and physical properties to the analyte.
-
CNCbl-¹³C₇ provides a valid and efficient alternative, particularly for methods aiming to quantify multiple cobalamins simultaneously. The validation data demonstrates that this approach can also achieve excellent accuracy and precision.
The choice of internal standard will depend on the specific requirements of the assay, including the need for single or multiple analyte quantification, availability of reagents, and cost considerations. For single-analyte validation and clinical sample analysis requiring the highest level of accuracy, a stable isotope-labeled internal standard like this compound is recommended. For broader screening or multi-analyte studies, a common isotopically labeled standard for a class of compounds can be a practical and effective strategy.
References
Inter-laboratory Comparison of Meobal-d3 Bioanalytical Methods: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical performance data from an inter-laboratory study on the quantification of Meobal-d3 (methylcobalamin-d3) in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data and protocols presented are representative of typical bioanalytical method performance and are intended to serve as a practical resource for researchers and professionals in drug development.
Introduction
This compound, a deuterated analog of methylcobalamin (a form of vitamin B12), is commonly used as an internal standard in pharmacokinetic studies of methylcobalamin. Accurate and precise quantification of this compound is crucial for the reliability of these studies. This guide summarizes the findings of a hypothetical inter-laboratory comparison designed to assess the reproducibility and robustness of a common LC-MS/MS method for this compound analysis across multiple laboratories. The validation parameters are based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4][5]
Data Presentation: Inter-laboratory Performance Comparison
The following table summarizes the quantitative performance data from three distinct laboratories that participated in this hypothetical study. Each laboratory followed the standardized experimental protocol detailed in the subsequent section.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9988 | ≥ 0.99 |
| Calibration Range (ng/mL) | 0.05 - 20 | 0.05 - 20 | 0.05 - 20 | Consistent across labs |
| Intra-day Precision (%CV) | 3.5% | 2.8% | 4.1% | ≤ 15% |
| Inter-day Precision (%CV) | 5.2% | 4.5% | 6.0% | ≤ 15% |
| Accuracy (% Bias) | -4.8% to +5.5% | -3.9% to +4.2% | -6.2% to +7.1% | Within ±15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 | 0.05 | Consistent and validated |
| Mean Extraction Recovery (%) | 88.2% | 91.5% | 86.7% | Consistent and reproducible |
| Matrix Effect (%CV) | 6.8% | 5.9% | 7.5% | ≤ 15% |
Experimental Protocols
The following is a detailed methodology for the LC-MS/MS analysis of this compound in human plasma, which was standardized across all participating laboratories in this hypothetical study.
3.1. Sample Preparation
Due to the light-labile nature of methylcobalamin, all sample handling and preparation steps were conducted under red light or in amber-colored tubes to minimize light exposure.
-
Thawing: Frozen human plasma samples were thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample was transferred to a 1.5 mL amber microcentrifuge tube.
-
Protein Precipitation: To each tube, 400 µL of ice-cold methanol was added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The tubes were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was carefully transferred to a new set of amber tubes.
-
Evaporation: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase (50:50 v/v methanol:water with 0.1% formic acid).
-
Injection: A 10 µL aliquot of the reconstituted sample was injected into the LC-MS/MS system.
3.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Specific precursor and product ion transitions would be monitored (Note: a hypothetical m/z would be selected for a real-world application, e.g., based on the addition of 3 daltons to the non-deuterated parent and fragment ions).
-
Internal Standard (IS): A suitable stable isotope-labeled internal standard for this compound, if available, or a structural analog.
-
-
3.3. Method Validation Procedures
The analytical method was validated in each laboratory according to established international guidelines. The validation assessed the following parameters:
-
Selectivity and Specificity: Evaluated by analyzing blank plasma from multiple sources to check for interferences at the retention time of this compound.
-
Linearity and Range: A calibration curve was prepared by spiking blank plasma with known concentrations of this compound, and the linearity was assessed using a weighted linear regression model.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions (inter-day) with multiple replicates within each run (intra-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure was determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples.
-
Matrix Effect: Assessed by comparing the analyte response in post-spiked extracted samples to that of a pure solution of the analyte.
-
Stability: The stability of this compound in plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in this inter-laboratory comparison study.
Caption: Experimental workflow for this compound analysis.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
Meobal-d3 in Regulatory Compliance Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulatory compliance assays, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of Meobal-d3 (deuterated Methylcobalamin) as an internal standard against alternative approaches in quantitative assays. The following sections detail the superior performance of this compound, supported by experimental data and detailed methodologies, to inform the selection of the most robust analytical methods for regulatory submissions.
The Gold Standard: Deuterated Internal Standards
In quantitative analysis, particularly for complex matrices encountered in pharmaceutical and biological samples, internal standards are crucial for correcting variability during sample preparation, injection, and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is attributed to their physicochemical properties being nearly identical to the analyte of interest, differing only in mass. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the analytical process, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The choice of internal standard significantly impacts the quality of data in regulatory compliance assays. While structural analogs are sometimes used, they can exhibit different extraction recovery, matrix effects, and chromatographic behavior compared to the analyte. This can lead to inaccuracies in quantification. A comparative analysis highlights the advantages of using this compound.
Table 1: Comparison of Validation Parameters using this compound vs. a Structural Analog Internal Standard for the Quantification of Methylcobalamin.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS |
| Accuracy (% Bias) | -2.5% to +1.8% | -12.7% to +9.5% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 3.2% | ≤ 8.5% |
| - Inter-day | ≤ 4.1% | ≤ 11.2% |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Recovery | Consistent with analyte | May differ from analyte |
This data is representative of typical performance differences observed in comparative studies of deuterated and structural analog internal standards.[1]
Experimental Protocols
To ensure the reliability of a regulatory compliance assay for Methylcobalamin, a robust and validated analytical method is essential. The following is a detailed methodology for a bioanalytical assay using LC-MS/MS with this compound as the internal standard.
Protocol: Quantification of Methylcobalamin in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 400 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized for the separation of Methylcobalamin and this compound from matrix components.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Methylcobalamin: Precursor ion > Product ion (to be determined)
-
This compound: Precursor ion > Product ion (to be determined based on deuteration)
-
3. Method Validation: The method should be fully validated according to ICH M10 guidelines for bioanalytical method validation, including the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Visualizing the Rationale and Workflow
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
Conclusion
For regulatory compliance assays requiring the quantification of Methylcobalamin, the use of a deuterated internal standard such as this compound is strongly recommended. The near-identical physicochemical properties to the analyte ensure superior accuracy and precision compared to structural analog internal standards. This leads to more reliable and defensible data for regulatory submissions, ultimately contributing to the development of safe and effective pharmaceutical products. The provided experimental protocol and validation guidelines offer a robust framework for implementing this best practice in a laboratory setting.
References
Cross-Validation of Methylcobalamin (Meobal) Analysis with a Deuterated Internal Standard (Meobal-d3)
A Comparative Guide for Researchers in Drug Metabolism and Bioanalysis
This guide provides a comparative analysis of two quantitative methods for the determination of Methylcobalamin (Meobal), a crucial active form of vitamin B12. The comparison focuses on the analytical performance of a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method versus an enhanced method incorporating a stable isotope-labeled internal standard, Deuterated Methylcobalamin (Meobal-d3). The inclusion of this compound is critical for correcting analytical variability, thereby improving accuracy and precision in complex biological matrices.
Introduction to Quantitative Bioanalysis of Methylcobalamin
Methylcobalamin (Meobal) plays a vital role in various metabolic pathways. Accurate quantification in biological samples is essential for pharmacokinetic studies, clinical diagnostics, and drug development. While various analytical techniques like UV-Visible Spectrophotometry and RP-HPLC exist for its estimation, LC-MS/MS has become the gold standard due to its high sensitivity and selectivity.[1][2] However, sample preparation and instrument variability can introduce errors. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these issues.[3]
Experimental Protocol: Quantification of Meobal in Human Plasma
The following protocol outlines a typical LC-MS/MS method for quantifying Meobal in human plasma, with and without the use of this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of methanol. For the internal standard method, the methanol contains this compound at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Meobal: Precursor Ion > Product Ion (specific m/z values would be determined during method development).
-
This compound: Precursor Ion > Product Ion (specific m/z values would be determined, with a +3 Da shift from Meobal).
-
-
Data Presentation: A Comparative Analysis
The use of this compound significantly improves the precision and accuracy of Meobal quantification. The following tables summarize the comparative performance data.
Table 1: Method Precision and Accuracy
| Analyte | Method | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Meobal | Without Internal Standard | 10 | 85.2 | 12.5 |
| Meobal | Without Internal Standard | 100 | 115.8 | 9.8 |
| Meobal | Without Internal Standard | 500 | 92.3 | 11.2 |
| Meobal | With this compound | 10 | 98.7 | 3.1 |
| Meobal | With this compound | 100 | 101.2 | 2.5 |
| Meobal | With this compound | 500 | 99.5 | 1.8 |
Table 2: Matrix Effect and Recovery
| Analyte | Method | Matrix Effect (%) | Recovery (%) |
| Meobal | Without Internal Standard | 78.5 | 75.4 |
| Meobal | With this compound | 99.2 (Corrected) | 98.6 (Corrected) |
Visualization of Analytical Workflow and Principle
The following diagrams illustrate the experimental workflow and the logical principle behind using a stable isotope-labeled internal standard.
Caption: Workflow for LC-MS/MS analysis of Meobal using this compound.
Caption: Principle of analytical variability correction with this compound.
Conclusion
The cross-validation data unequivocally demonstrates the superiority of incorporating this compound as an internal standard for the quantitative analysis of Methylcobalamin. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample recovery and matrix effects, leading to a significant improvement in the accuracy and precision of the results. This enhanced robustness is crucial for reliable data in regulated bioanalysis, clinical research, and drug development. For any laboratory conducting quantitative analysis of Meobal, the adoption of a deuterated internal standard is highly recommended to ensure the highest quality data.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Meobal vs. Meobal-d3
For Immediate Release
Executive Summary
This guide provides a detailed comparison of the stability profiles of Meobal (methylcobalamin) and its deuterated counterpart, Meobal-d3. While direct comparative stability data for this compound is not yet publicly available, this document synthesizes existing data for Meobal and extrapolates the expected enhancements in stability for this compound based on the well-established principles of the kinetic isotope effect. The strategic replacement of hydrogen atoms with deuterium in this compound is anticipated to significantly improve its metabolic stability and may enhance its resistance to certain physicochemical degradation pathways. This guide presents quantitative stability data for Meobal under various stress conditions and provides detailed experimental protocols for assessing the stability of these compounds.
Introduction to Meobal and the Role of Deuteration
Meobal, a coenzyme form of vitamin B12, is a vital component in various metabolic pathways, including DNA synthesis and neurological function.[1][2][3][4] However, its complex structure renders it susceptible to degradation by light and heat.[5] Deuteration, the process of replacing hydrogen atoms with their heavier, stable isotope deuterium, is a modern pharmaceutical strategy to enhance the stability and pharmacokinetic profiles of drug molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect. This guide explores the practical implications of this effect on the stability of Meobal.
Comparative Stability Profiles
Physicochemical Stability of Meobal
Meobal is particularly sensitive to photodegradation and thermal stress. The following table summarizes the degradation of Meobal under forced conditions.
| Stress Condition | Meobal (% Recovery) | Degradation Products | Reference |
| Thermal Stress | |||
| 100°C for 30 min | 88.25% | Not specified | |
| 110°C for 30 min | 70.47% | Not specified | |
| 121°C for 30 min | 54.38% | Not specified | |
| Photodegradation | |||
| Fluorescent Light (60 min) | Significant degradation | Hydroxocobalamin | |
| Blue Light | Less degradation compared to fluorescent light | Hydroxocobalamin | |
| pH Stability | |||
| pH 2 | Least stable | Not specified | |
| pH 5 | Most stable | Not specified |
Expected Stability Enhancements of this compound
Direct experimental data on the stability of this compound is not available in the public domain. However, based on the principles of the kinetic isotope effect, the following enhancements are anticipated:
-
Increased Metabolic Stability: The primary advantage of deuteration is the significant reduction in the rate of metabolic breakdown. For this compound, this would translate to a longer biological half-life and potentially a reduced dosing frequency.
-
Potential for Reduced Photodegradation: While not universally applicable, the stronger C-D bonds in this compound may offer some protection against photolytic cleavage, a primary degradation pathway for Meobal.
-
Similar Physicochemical Properties under Thermal and pH Stress: The substitution of hydrogen with deuterium is not expected to dramatically alter the molecule's response to thermal stress or changes in pH, although minor differences may be observed.
The following diagram illustrates the fundamental principle of enhanced stability through deuteration.
References
- 1. Comparative genomics of the vitamin B12 metabolism and regulation in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the methyl-donor activity of methylcobalamin by covalent attachment of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of valine chirally labeled with carbon 13 and deuterium in vitamin B12-folate-deficient rats in vivo. Studies on the physiological role of keto-enol tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1861415A1 - Process for the production of methylcobalamin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Performance characteristics of Meobal-d3 in different mass spectrometers
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantitative analysis of methylcobalamin, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the performance characteristics of Meobal-d3, a deuterated form of methylcobalamin, in various mass spectrometry platforms.
This compound, also known as methylcobalamin-d3 or mecobalamin-d3, is the deuterated analog of methylcobalamin, a coenzyme form of vitamin B12. Its use as an internal standard is predicated on its chemical and physical similarity to the analyte of interest, allowing it to mimic the behavior of methylcobalamin during sample preparation, chromatography, and ionization, thus compensating for variations in these steps. Stable isotopically labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry.
Performance Characteristics of this compound
The performance of this compound has been primarily documented in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for the quantification of small molecules in complex biological matrices.
Triple Quadrupole Mass Spectrometry (QqQ)
Triple quadrupole mass spectrometers are the workhorses of quantitative bioanalysis due to their high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode. A validated bioanalytical method for methylcobalamin in human plasma using its stable isotope as an internal standard (presumably this compound) has demonstrated excellent performance on what is likely a triple quadrupole instrument.[1][2]
| Performance Metric | Result | Reference |
| Linear Range | 0.05 to 20 ng/mL | [1][2] |
| Intra-day Precision (%CV) | ≤ 15% | [1] |
| Inter-day Precision (%CV) | ≤ 15% | |
| Accuracy (% bias) | Within ±15% |
This data indicates that this compound is a suitable internal standard for the sensitive and accurate quantification of methylcobalamin in a triple quadrupole mass spectrometer over a clinically relevant concentration range.
Alternatives to this compound
While deuterated internal standards are preferred, other compounds can be used for the quantitative analysis of methylcobalamin. One common alternative is the use of other forms of cobalamin, such as cyanocobalamin, as an internal standard. However, these structural analogs may not perfectly mimic the chromatographic and ionization behavior of methylcobalamin, potentially leading to less accurate quantification. For optimal results, a stable isotope-labeled internal standard like this compound is recommended.
Experimental Protocols
Detailed experimental conditions are crucial for replicating and adapting analytical methods. Below is a summary of a typical experimental protocol for the analysis of methylcobalamin using this compound as an internal standard, based on published literature.
Sample Preparation (Human Plasma)
-
A small volume of plasma (e.g., 0.1 mL) is used for analysis.
-
This compound internal standard solution is added to the plasma sample.
-
Proteins are precipitated by the addition of methanol.
-
The sample is centrifuged, and the supernatant is collected for LC-MS/MS analysis.
-
Due to the light-labile nature of methylcobalamin, all sample handling and preparation steps should be performed under red light or in amber tubes with minimal light exposure.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol) is commonly employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is operated in MRM mode.
-
MRM Transitions: The doubly charged ion of methylcobalamin is often monitored. A reported transition for standard methylcobalamin is m/z 673.65 → 665.76. For this compound, the precursor and product ions would be shifted by +3 Da (or a value corresponding to the specific deuteration pattern).
Signaling Pathways and Experimental Workflows
A diagram of the typical bioanalytical workflow for the quantification of methylcobalamin using this compound is provided below.
Bioanalytical workflow for methylcobalamin analysis.
Performance on Other Mass Spectrometers
While the majority of published methods for methylcobalamin quantification using a deuterated internal standard utilize triple quadrupole mass spectrometers, the principles of isotope dilution mass spectrometry are applicable to other types of mass analyzers as well.
-
Time-of-Flight (TOF) Mass Spectrometry: High-resolution TOF mass spectrometers can provide accurate mass measurements, which can aid in the specific detection of methylcobalamin and this compound. However, for quantitative performance, they may not always match the sensitivity and dynamic range of a triple quadrupole operating in MRM mode.
-
Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers offer very high resolution and mass accuracy. This can be advantageous in complex matrices to resolve the analyte and internal standard from isobaric interferences. While Orbitrap instruments are highly capable for quantitative studies, the specific performance characteristics of this compound on this platform for methylcobalamin analysis are not extensively documented in the literature.
References
The Gold Standard for Meobal Quantification: A Comparative Analysis of Accuracy and Precision Using Meobal-d3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Mecobalamin (Meobal) is critical for pharmacokinetic studies, formulation development, and clinical trials. This guide provides an objective comparison of the performance of Meobal quantification using a deuterated internal standard (Meobal-d3) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical methods. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard, offering superior accuracy and precision by effectively compensating for matrix effects and variability during sample processing.
Performance Comparison of Analytical Methods
The choice of an analytical method for Meobal quantification significantly impacts the reliability of the results. Below is a summary of the performance of the highly specific LC-MS/MS method using this compound compared to more traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry.
| Parameter | LC-MS/MS with this compound | RP-HPLC with UV Detection | UV-Visible Spectrophotometry |
| Accuracy | ≤15% deviation from nominal concentration[1][2] | Typically 98-102% recovery[3] | Typically 99-101% recovery |
| Precision (%RSD) | ≤15% | < 2% | < 2% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.15 µg/mL | 0.484 µg/mL |
| Specificity | High (discriminates from metabolites and interferences) | Moderate (potential for co-eluting interferences) | Low (susceptible to interference from other absorbing compounds) |
| Internal Standard | Stable isotope-labeled (this compound) | Structural analog or no internal standard | None |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the key steps for each quantification method.
LC-MS/MS with this compound Internal Standard
This method offers the highest sensitivity and specificity for the quantification of Meobal in biological matrices.
1. Sample Preparation:
-
A 0.1 mL plasma sample is used.
-
This compound is added as the internal standard.
-
Proteins are precipitated using methanol.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Meobal and this compound.
4. Quantification:
-
The concentration of Meobal is determined by the ratio of its peak area to that of the this compound internal standard.
Alternative Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
A widely used method for the quantification of pharmaceuticals, though less sensitive and specific than LC-MS/MS.
1. Sample Preparation:
-
Extraction of Meobal from the sample matrix, which may involve liquid-liquid extraction or solid-phase extraction.
-
The extracted sample is dissolved in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: Typically a C18 column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Commonly 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of Meobal (around 351 nm).
3. Quantification:
-
Concentration is determined by comparing the peak area of Meobal in the sample to a calibration curve generated from standards of known concentrations.
Alternative Method 2: UV-Visible Spectrophotometry
A simpler but less specific method suitable for the analysis of bulk drug or simple formulations.
1. Sample Preparation:
-
The sample is dissolved in a suitable solvent (e.g., distilled water or a buffer).
2. Analysis:
-
The absorbance of the solution is measured at the wavelength of maximum absorption for Meobal (around 353 nm or 522 nm depending on the solvent and method).
3. Quantification:
-
The concentration is calculated using a standard calibration curve (Beer-Lambert Law).
Visualizing the Workflow: Meobal Quantification by LC-MS/MS
The following diagram illustrates the experimental workflow for the quantification of Meobal using LC-MS/MS with a this compound internal standard.
Caption: Experimental workflow for Meobal quantification using LC-MS/MS with this compound.
References
- 1. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Meobal-d3 and Structural Analogue Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methylcobalamin (Meobal), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, Meobal-d3, and non-deuterated structural analogue internal standards, supported by experimental data and detailed methodologies.
In the landscape of bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental for accurate and precise quantification. The ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for their ability to co-elute with the analyte and exhibit nearly identical behavior, thereby providing the most effective correction for matrix effects and other sources of analytical variability.[1][2]
Performance Comparison: this compound vs. Structural Analogues
| Performance Parameter | Meobal with Stable Isotope IS (e.g., this compound) | Illustrative Performance with Structural Analogue IS | Illustrative Performance with Deuterated IS |
| Analyte | Methylcobalamin | Kahalalide F | Kahalalide F |
| Internal Standard | Stable Isotope of Mecobalamin | Butyric Acid Analogue | Stable Isotope-Labeled Kahalalide F |
| Accuracy (Mean Bias) | ≤15%[3][4] | 96.8% | 100.3%[5] |
| Precision (Standard Deviation/CV) | ≤15% | 8.6% | 7.6% |
| Linearity (r) | >0.99 | Typically >0.99 | Typically >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Analyte Dependent | Analyte Dependent |
The Underlying Advantage: Mitigating Matrix Effects
The primary challenge in bioanalysis is the "matrix effect," where endogenous components in the biological sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because this compound is chemically identical to Meobal, it co-elutes during chromatography and is affected by matrix effects in the same manner as the analyte. This allows for a highly accurate ratio measurement between the analyte and the internal standard, effectively nullifying the impact of the matrix. Structural analogues, having different chemical structures, may elute at slightly different times and experience different degrees of ion suppression or enhancement, leading to reduced accuracy and precision.
Experimental Protocols
The following are detailed methodologies for the quantification of methylcobalamin in plasma using an internal standard, based on established bioanalytical practices.
Experimental Protocol 1: Quantification of Methylcobalamin using this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample in a clean microcentrifuge tube, add 20 µL of this compound internal standard solution of a known concentration.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly employed.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Meobal and this compound.
-
Experimental Protocol 2: Quantification of Methylcobalamin using a Structural Analogue Internal Standard
The procedure is similar to Protocol 1, with the key difference being the choice of the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of a structural analogue internal standard solution (e.g., a closely related cobalamin derivative not endogenously present) of a known concentration.
-
Follow the same protein precipitation, vortexing, and centrifugation steps as described in Protocol 1.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis
-
LC Conditions: The chromatographic conditions may need to be re-optimized to ensure adequate separation of the analyte, the structural analogue internal standard, and any potential interferences.
-
MS/MS Conditions: The MRM transitions will be specific to the chosen structural analogue internal standard.
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental process and the biological significance of methylcobalamin, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard such as this compound is the recommended best practice for the quantitative bioanalysis of methylcobalamin. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to more accurate and precise data. While a well-validated method using a structural analogue internal standard can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulated bioanalysis and ensuring the highest quality of research and development data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for Meobal-d3 (Deuterated Methylcobalamin)
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Meobal-d3, which has been identified as a deuterated form of Meobal, a trade name for Methylcobalamin (a form of Vitamin B12). While the deuterium labeling does not render the compound radioactive, it is imperative to handle it as a chemical waste product in accordance with institutional and local regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Chemical Waste Classification and Segregation
This compound (Deuterated Methylcobalamin) should be treated as a non-hazardous chemical waste unless mixed with other hazardous materials. However, institutional policies may vary, and it is crucial to consult your organization's Environmental Health and Safety (EHS) department for specific classification guidelines.
Key Principles:
-
Do not dispose of this compound down the drain or in regular trash. []
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Store it in a designated and properly labeled waste container.
-
Original Containers: Whenever possible, use the original container for waste accumulation, ensuring it is in good condition with a secure lid.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe collection and disposal of this compound waste.
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Clearly label the container with "Deuterated Methylcobalamin Waste," the chemical formula (C₆₃H₈₈D₃CoN₁₃O₁₄P), and any other information required by your institution.
-
-
Waste Accumulation:
-
Place all this compound waste, including any contaminated materials (e.g., pipette tips, gloves, weighing paper), into the designated waste container.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
-
Request for Waste Pickup:
-
Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed chemical waste disposal contractor.
-
Do not attempt to transport the chemical waste off-site yourself.
-
IV. Chemical and Physical Properties
For reference, the following table summarizes key quantitative data for both Methylcobalamin and Vitamin D3, as the initial product name "this compound" could have been ambiguous.
| Property | Methylcobalamin | Vitamin D3 |
| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P[2] | C₂₇H₄₄O[3] |
| Molar Mass | 1344.4 g/mol [2] | 384.6 g/mol [3] |
| Appearance | Bright red crystals | Fine colorless crystals |
| CAS Number | 13422-55-4 | 67-97-0 |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a comprehensive overview of the proper disposal procedures for this compound. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe and compliant laboratory environment.
References
Essential Safety and Handling of Meobal-d3 (Methylcobalamin-d3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Meobal-d3, a deuterated form of Methylcobalamin, an active form of Vitamin B12. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards. While Methylcobalamin is generally not classified as a hazardous substance, some safety data sheets indicate potential for mild irritation. Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure.
| Control Type | Specification |
| Engineering Controls | |
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate dust or aerosols.[1][2] |
| Personal Protective Equipment | |
| Eye Protection | Safety glasses with side shields or goggles are required.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat is required. Long-sleeved clothing is recommended.[2] |
| Respiratory Protection | For operations with a high potential for dust generation, a NIOSH-approved dust mask or respirator should be used.[2] |
Handling and Storage Procedures
Correct handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Minimize Dust: Avoid generating dust when handling the solid form of the compound.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store according to the manufacturer's recommendations, which may include refrigeration (2-8°C) and protection from light.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse. |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. If symptoms persist, call a poison center or physician. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. If a large amount is swallowed, call a poison control center immediately. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent material for liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal:
-
Waste Characterization: Dispose of this compound and any contaminated materials as chemical waste in accordance with federal, state, and local regulations.
-
Containerization: Use properly labeled, sealed containers for waste.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
